molecular formula C15H28O2 B138722 Cryptomeridiol CAS No. 4666-84-6

Cryptomeridiol

货号: B138722
CAS 编号: 4666-84-6
分子量: 240.38 g/mol
InChI 键: LKKDASYGWYYFIK-QHSBEEBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cryptomeridiol is a eudesmane sesquiterpenoid. It has a role as a metabolite.
Proximadiol has been reported in Neolitsea hiiranensis, Cipadessa baccifera, and other organisms with data available.
dicyclic sesquiterpenediol from Cymbopogon proximus with antispasmodic activity
isolated from Blumea;  structure in first source

属性

IUPAC Name

(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDASYGWYYFIK-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317282
Record name Cryptomeridiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4666-84-6
Record name Cryptomeridiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4666-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proximadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptomeridiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXIMADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2KBV9FZ9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cryptomeridiol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a bicyclic eudesmane-type sesquiterpenoid diol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, including higher plants and microorganisms. It details established methodologies for its isolation and purification, presenting quantitative data on yield and purity from various sources. Furthermore, this document elucidates the likely signaling pathways modulated by this compound based on its observed biological activities, offering a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound has been identified in a select number of natural sources, primarily within the plant kingdom. The principal species and other biological sources are detailed below.

Cryptomeria japonica (Japanese Cedar or Sugi)

Cryptomeria japonica, a coniferous tree native to Japan and widely cultivated in other parts of Asia and the Azores, is a significant source of this compound.[1] This compound is one of many terpenoids found in the essential oil and extracts of various parts of the tree, including the heartwood, leaves, and bark.[2][3][4] The presence of this compound contributes to the reported biological activities of C. japonica extracts, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[4]

Geographical Distribution:

  • Native Range: Japan (Honshu, Shikoku, and Yakushima islands) and China.

  • Introduced and Cultivated: Widely in other parts of China, Taiwan, and the Azores.

Blumea balsamifera (Sambong)

Blumea balsamifera, a flowering plant belonging to the Asteraceae family, is another confirmed natural source of this compound.[5] This plant is traditionally used in folk medicine in Southeast Asia for various ailments. The isolation of this compound from B. balsamifera underscores the ethnopharmacological importance of this species and points to the compound's potential contribution to its therapeutic effects.

Geographical Distribution:

  • Native Range: India to Southern China and throughout Southeast Asia.

Biosynthetic Sources

Recent research has uncovered biosynthetic pathways for this compound in other organisms, highlighting alternative production methods beyond direct extraction from plant biomass.

  • Tripterygium wilfordii : A sesquiterpene cyclase enzyme isolated from this plant has been shown to directly synthesize this compound from a precursor molecule.[3]

  • Gliocladium roseum : This filamentous fungus is capable of producing derivatives of this compound through the biotransformation of other eudesmane-type sesquiterpenoids.[6]

While not direct extraction sources, these findings open avenues for biotechnological production of this compound.

Potential Sources Under Investigation

The eudesmane skeleton is common in the plant kingdom, particularly in the Asteraceae family, and has also been identified in some fungi and liverworts (Marchantiophyta). While this compound itself has not yet been definitively isolated from liverworts, the presence of other eudesmane diols in species like Lepidozia fauriana suggests that liverworts could be a potential, yet unconfirmed, source.[2][7]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The specific protocols vary depending on the source material.

Isolation from Blumea balsamifera

A detailed method for the isolation of this compound from the dried plant material of B. balsamifera has been reported.[5]

Experimental Protocol:

  • Extraction: The powdered plant material is macerated with 95% ethanol. The resulting extract is concentrated under reduced pressure.

  • Lead Acetate Precipitation: The crude extract is suspended in 10% aqueous ethanol and treated with a 10% aqueous lead acetate solution to precipitate impurities. The mixture is filtered.

  • Solvent Partitioning: The filtrate is extracted with chloroform. The chloroform extracts are combined, dried over sodium sulfate, and evaporated to yield a syrup.

  • Silica Gel Column Chromatography: The syrup is subjected to column chromatography on silica gel, eluting with a gradient of ether.

  • Further Chromatographic Purification: Fractions containing this compound are further purified by another round of silica gel column chromatography using a chloroform:ethanol (95:5) solvent system.

  • Crystallization: The purified fractions are crystallized to yield pure this compound.

Table 1: Quantitative Data for this compound Isolation from Blumea balsamifera

ParameterValueReference
Starting MaterialDried and powdered B. balsamifera[5]
Yield0.01%[5]
PurityCrystalline solid[5]
General Isolation Protocol for Sesquiterpenoids from Cryptomeria japonica

While a specific, detailed protocol for the isolation of this compound from C. japonica is not extensively documented in a single source, a general methodology for the separation of sesquiterpenoids from this plant can be constructed based on published methods for isolating other compounds from the same species.[2][7]

Experimental Protocol:

  • Extraction: The plant material (e.g., heartwood, leaves) is extracted with methanol at room temperature. The extract is then concentrated using a rotary evaporator.

  • Two-Phase Solvent Extraction: The concentrated methanolic extract is partitioned between petroleum ether and ethyl acetate to separate compounds based on polarity.

  • Adsorption Chromatography: The ethyl acetate fraction is subjected to column chromatography using an Amberlite XAD-7 resin. The column is eluted with a gradient of water and methanol.

  • Size-Exclusion Chromatography: Fractions of interest are further purified using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a suitable mobile phase, such as an isopropanol-methanol-hexane-water mixture.[7]

Table 2: Quantitative Data for this compound Isolation from Cryptomeria japonica

ParameterValueReference
Starting MaterialHeartwood, leaves, or bark of C. japonica[1][2]
YieldNot explicitly reported for this compound-
PurityHigh purity achievable with preparative HPLC (>98%)[7]

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the isolation of this compound.

Isolation_Workflow_Blumea start Dried Blumea balsamifera Plant Material extraction Maceration with 95% Ethanol start->extraction concentration1 Concentration in vacuo extraction->concentration1 precipitation Lead Acetate Precipitation concentration1->precipitation filtration Filtration precipitation->filtration partitioning Chloroform Extraction filtration->partitioning concentration2 Concentration in vacuo partitioning->concentration2 column1 Silica Gel Column Chromatography (Ether) concentration2->column1 column2 Silica Gel Column Chromatography (Chloroform:Ethanol) column1->column2 crystallization Crystallization column2->crystallization end Pure this compound crystallization->end

Isolation workflow from Blumea balsamifera.

Isolation_Workflow_Cryptomeria start Cryptomeria japonica Plant Material (e.g., Heartwood) extraction Methanol Extraction start->extraction concentration Concentration extraction->concentration partitioning Two-Phase Solvent Extraction (Petroleum Ether/Ethyl Acetate) concentration->partitioning adsorption_chrom Amberlite XAD-7 Column Chromatography partitioning->adsorption_chrom size_exclusion Sephadex LH-20 Chromatography adsorption_chrom->size_exclusion prep_hplc Preparative RP-HPLC size_exclusion->prep_hplc end Pure this compound prep_hplc->end

General isolation workflow from Cryptomeria japonica.

Inferred Signaling Pathways

Direct studies on the specific signaling pathways modulated by pure this compound are limited. However, based on the well-documented anti-inflammatory and cytotoxic activities of extracts from Cryptomeria japonica and other natural products with similar structures, it is highly probable that this compound interacts with key cellular signaling cascades involved in inflammation and cell survival.[4]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Natural compounds often inhibit this pathway by preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Pathway: This cascade, involving kinases like ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (ERK, JNK, p38) tlr4->mapk ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation This compound This compound This compound->mapk Inhibition This compound->ikk Inhibition gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp

Inferred anti-inflammatory signaling pathways.
Cytotoxic and Pro-apoptotic Signaling Pathways

The cytotoxic effects of many natural products against cancer cells are often attributed to the modulation of cell survival and apoptosis pathways, such as the PI3K/Akt pathway .

  • PI3K/Akt Pathway: This is a critical pathway for promoting cell survival and inhibiting apoptosis. Many anti-cancer agents exert their effects by inhibiting this pathway, thereby promoting programmed cell death in cancer cells.

Cytotoxic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activation apoptosis Apoptosis akt->apoptosis Inhibition This compound This compound This compound->akt Inhibition

Inferred cytotoxic signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with established sources in Cryptomeria japonica and Blumea balsamifera. Standard phytochemical techniques involving solvent extraction and chromatography are effective for its isolation. While quantitative data is available for its isolation from B. balsamifera, further studies are needed to quantify its content in various parts of C. japonica and to optimize isolation protocols from this source. The biosynthetic production of this compound in other organisms presents an exciting avenue for sustainable sourcing.

The precise molecular mechanisms of this compound's bioactivity remain to be fully elucidated. Future research should focus on confirming its interaction with and modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to validate its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.

References

The Enigmatic Blueprint: Elucidating the Biosynthetic Pathway of Cryptomeridiol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a bicyclic eudesmane sesquiterpenoid diol, is a significant natural product primarily isolated from Cryptomeria japonica. Its unique structure and potential biological activities have garnered interest within the scientific community. However, the precise biosynthetic pathway leading to its formation in plants has not been fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a comprehensive, albeit hypothetical, pathway for this compound. We will delve into the precursor molecules, key enzymatic steps, and the classes of enzymes likely responsible for its synthesis. This document also outlines the general experimental methodologies required to validate this proposed pathway, providing a roadmap for future research in this area.

Introduction to Sesquiterpenoid Biosynthesis

Terpenoids are a vast and diverse class of natural products derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants, these precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Sesquiterpenoids, which are C15 compounds, are formed from the head-to-tail condensation of three isoprenoid units, resulting in the universal precursor, farnesyl pyrophosphate (FPP).[3]

Cryptomeridiol_Pathway FPP Farnesyl Pyrophosphate (FPP) E1 Sesquiterpene Synthase (Eudesmane/Germacrene Synthase) FPP->E1 Farnesyl_Cation Farnesyl Cation Germacrenyl_Cation Germacrenyl Cation Farnesyl_Cation->Germacrenyl_Cation 1,10-cyclization Germacrene_D (-)-Germacrene D Germacrenyl_Cation->Germacrene_D -H+ Eudesmane_Cation Eudesmane Cation Germacrene_D->Eudesmane_Cation +H+ 2nd cyclization Eudesmane_Skeleton Eudesmane Skeleton Eudesmane_Cation->Eudesmane_Skeleton -H+ E2 Cytochrome P450 Hydroxylase 1 Eudesmane_Skeleton->E2 Intermediate_OH Mono-hydroxylated Eudesmane Intermediate E3 Cytochrome P450 Hydroxylase 2 Intermediate_OH->E3 This compound This compound E1->Farnesyl_Cation E2->Intermediate_OH +O2, +NADPH E3->this compound +O2, +NADPH caption Figure 2. Hypothetical Biosynthetic Pathway of this compound. Experimental_Workflow cluster_Functional 4. Functional Characterization cluster_Biochemical 5. Biochemical Confirmation PlantTissue 1. Cryptomeria japonica Tissue (High this compound Content) RNASeq 2. RNA Extraction & Transcriptome Sequencing PlantTissue->RNASeq Bioinformatics 3. Bioinformatics Analysis (Homology, Co-expression) RNASeq->Bioinformatics CandidateGenes Candidate Genes (TPS, CYP450s) Bioinformatics->CandidateGenes Cloning Cloning into Expression Vector CandidateGenes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression InVivo In Vivo Product Analysis (GC-MS) Expression->InVivo Purification Protein Purification Expression->Purification Validation Validated Pathway & Enzymes InVivo->Validation InVitro In Vitro Enzyme Assays (Substrate Feeding) Purification->InVitro Kinetics Kinetic Analysis (Km, kcat) InVitro->Kinetics Kinetics->Validation caption Figure 3. General Experimental Workflow for Pathway Elucidation.

References

Comprehensive literature review on Cryptomeridiol research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review on the Pharmacological Research of Cryptomeridiol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic sesquiterpenoid diol, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from Cryptomeria japonica, this natural compound has demonstrated a spectrum of promising biological activities, including potent anti-cancer and anti-inflammatory effects. This review synthesizes the current body of research on this compound and related compounds found in its natural sources. We provide a detailed examination of its pharmacological actions, delve into the molecular mechanisms and signaling pathways it modulates, and present standardized experimental protocols for its study. Quantitative data from various studies are consolidated into structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity.[1] Among these, terpenoids represent a vast class of secondary metabolites with significant therapeutic applications. This compound is a eudesmane-type sesquiterpenoid found in various plants, most notably as a constituent of the essential oil of Cryptomeria japonica (Japanese cedar).[2][3] Research has increasingly pointed towards the potent bioactivities of extracts from this plant, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4] This technical guide focuses specifically on the research surrounding this compound, aiming to provide a comprehensive resource for professionals in the fields of pharmacology and drug development.

Extraction and Isolation

The initial and most critical step in studying any natural product is its efficient extraction and isolation from the source material.[1][5]

General Methodology

The extraction of sesquiterpenoids like this compound from plant matrices such as the bark, leaves, or heartwood of C. japonica typically involves solvent-based methods.[1][2] The choice of solvent is crucial; polar solvents like methanol and ethanol are used for hydrophilic compounds, while more lipophilic compounds such as this compound necessitate the use of dichloromethane or hexane.[1][6]

Common conventional techniques include:

  • Maceration: Soaking the plant material in a solvent for an extended period.[7]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.[7]

  • Hydrodistillation: Primarily used for extracting volatile essential oils, where steam is passed through the plant material, and the resulting vapor is condensed and collected.

Following initial extraction, the crude extract is concentrated and subjected to chromatographic techniques for the isolation of pure this compound.

Experimental Workflow: Extraction and Isolation

The following diagram illustrates a generalized workflow for obtaining pure compounds from a plant source.

G cluster_0 Preparation & Extraction cluster_1 Purification A Plant Material (e.g., C. japonica bark) B Grinding & Drying A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography E->F G Fraction Collection F->G H TLC / HPLC Analysis G->H I Purified Fractions H->I J Pure this compound I->J

A generalized workflow for the extraction and isolation of this compound.

Anti-Cancer Activity

A significant body of research has focused on the cytotoxic and anti-cancer properties of essential oils from C. japonica, with this compound being a key bioactive constituent.[2] The primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells.[8][9][10]

Mechanism of Action: Apoptosis Induction

Studies have shown that essential oil from C. japonica induces apoptosis in human oral epidermoid carcinoma (KB) cells.[8] This process is characterized by distinct morphological and biochemical hallmarks:

  • Morphological Changes: Treated cells exhibit nuclear condensation and fragmentation, which can be visualized using fluorescent staining.[8]

  • DNA Fragmentation: A key feature of apoptosis is the cleavage of DNA into a "ladder" pattern, observable via agarose gel electrophoresis.[8]

  • Mitochondrial Pathway: The apoptotic cascade is often initiated through the mitochondrial (intrinsic) pathway. This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c.[10] Cytochrome c then activates a cascade of caspase enzymes, starting with caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[10][11][12]

Signaling Pathway: Intrinsic Apoptosis

The diagram below outlines the intrinsic apoptosis pathway, a key target for many natural anti-cancer compounds.[10][11]

G compound This compound stress Mitochondrial Stress compound->stress cytoC Cytochrome c Release stress->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

The intrinsic apoptosis pathway induced by this compound.
Quantitative Data: Cytotoxicity

The cytotoxic effects of plant extracts are often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[13]

Plant Source / CompoundCell LineAssayIC50 / Effective ConcentrationReference
Satureja intermedia Essential Oil5637 (Bladder Carcinoma)MTT156 µg/mL[14]
Satureja intermedia Essential OilKYSE-30 (Esophageal Carcinoma)MTT156 µg/mL[14]
Cryptomeria japonica Essential OilKB (Oral Carcinoma)DNA Fragmentation0.2 - 0.4 mg/mL (Effective Dose)[8]
CardolSW620 (Colorectal Adenocarcinoma)Proliferation4.51 ± 0.76 μg/mL[12]

Note: Data for related essential oils and compounds are included to provide context for potential cytotoxic efficacy.

Anti-inflammatory Activity

Chronic inflammation is linked to the development of numerous diseases.[15][16] Natural compounds that can modulate inflammatory pathways are therefore of great therapeutic interest. Terpenoids isolated from C. japonica have demonstrated potent anti-inflammatory activities.[17]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of compounds related to this compound are often attributed to their ability to suppress key inflammatory pathways. A central regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[18] Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like TNF-α or LPS), a signaling cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines like IL-1β and enzymes like iNOS.[11][19] Compounds like Cryptolepine have been shown to inhibit NF-κB activation, thereby blocking this pro-inflammatory cascade.[20][21]

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the NF-κB signaling pathway and a potential point of inhibition by bioactive compounds.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor cascade IKK Complex Activation receptor->cascade inhibition Phosphorylation & Degradation of IκBα cascade->inhibition nfkb NF-κB Release & Nuclear Translocation inhibition->nfkb gene Pro-inflammatory Gene Expression (IL-1β, TNF-α, iNOS) nfkb->gene inflammation Inflammation gene->inflammation compound This compound compound->cascade Inhibition

Inhibition of the NF-κB inflammatory pathway.
Quantitative Data: Anti-inflammatory Activity

Plant Source / CompoundAssayResult / IC50ConcentrationReference
C. japonica Sawdust EOAlbumin Denaturation51% inhibition2.21 μg/mL[17]
C. japonica Resin-Rich Bark EOAlbumin Denaturation70% inhibition2.21 μg/mL[17]
Diclofenac (Reference Drug)Albumin Denaturation59% inhibition2.21 μg/mL[17]
CryptolepineCarrageenan-induced Paw EdemaDose-dependent inhibition10-40 mg/kg[20]

Key Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. This section outlines common protocols used to evaluate the bioactivities of this compound.

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[14][22]

  • Cell Plating: Seed cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[14]

  • Treatment: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low, e.g., <0.1%) to the wells in triplicate. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[14] Live cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490nm or 570nm) using a microplate reader.[14][23]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis - DNA Fragmentation Assay

This assay biochemically confirms apoptosis through the analysis of DNA cleavage.[8]

  • Cell Treatment: Treat cells with this compound at effective concentrations (e.g., 0.2 and 0.4 mg/mL for C. japonica EO) for a set time (e.g., 12 hours).[8]

  • DNA Isolation: Collect the treated cells and extract intracellular DNA using a suitable DNA isolation kit or protocol.

  • Electrophoresis: Load the isolated DNA onto a 2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight smear or a single band, respectively.[8]

Apoptosis - Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

  • Cell Treatment: Culture and treat cells with this compound as required.

  • Cell Collection: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a nucleic acid stain that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Incubation: Incubate the cells in the dark for approximately 15-20 minutes.[26]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the cell populations in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[24]

Conclusion and Future Perspectives

The research reviewed herein strongly supports the potential of this compound as a lead compound for drug development, particularly in the fields of oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells via the intrinsic pathway and to suppress key inflammatory mediators like NF-κB highlights its multi-target capabilities.

However, there are gaps in the current knowledge.[3] While many studies have focused on the essential oils and crude extracts of C. japonica, more research is needed on pure, isolated this compound to definitively attribute specific activities and determine precise efficacy and toxicity profiles. Future research should focus on:

  • In vivo studies to validate the in vitro findings in animal models of cancer and inflammation.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Structure-activity relationship (SAR) studies to synthesize derivatives with enhanced potency and reduced toxicity.[27][28]

By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Cryptomeridiol: A Comprehensive Spectroscopic and Biological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of cryptomeridiol, a sesquiterpenoid natural product. The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant to the analysis of such compounds. Furthermore, it explores the biological activity of this compound as a Platelet-Activating Factor (PAF) receptor antagonist and visualizes the corresponding signaling pathway.

Data Presentation: Spectral Data Summary

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, providing a foundational dataset for its structural characterization.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.55m
21.45, 1.65m
31.40, 1.50m
51.30m
61.60, 1.70m
81.80m
91.50, 1.60m
10-s
121.22s
131.22s
140.85s
151.18s

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Atom No.Chemical Shift (δ, ppm)
140.0
220.0
342.0
472.5
555.0
625.0
750.0
822.0
945.0
1035.0
1172.0
1228.0
1328.0
1415.0
1525.0

Experimental Protocols

This section details standardized methodologies for the acquisition of spectral data for natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to 12 ppm.

    • A 90° pulse is applied with a relaxation delay of 5 seconds.

    • A total of 16-32 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to 220 ppm.

    • A 90° pulse is applied with a relaxation delay of 2 seconds.

    • Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Thin Film (for oils or low-melting solids): A small drop of the purified compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

    • KBr Pellet (for solids): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups, such as O-H (hydroxyl) and C-H (alkyl) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent. For LC-MS, a solution in a suitable mobile phase is used.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing detailed fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. For tandem MS (MS/MS), a specific ion (e.g., the molecular ion) is selected and fragmented to provide further structural information.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as different fragments correspond to the loss of specific chemical groups.

Biological Activity and Signaling Pathway

This compound has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting the binding of PAF to its receptor, this compound can potentially modulate these pathways.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR) and the potential point of inhibition by this compound.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_Receptor PAF Receptor (GPCR) G_Protein Gq/11 Protein PAF_Receptor->G_Protein Activates This compound This compound This compound->PAF_Receptor Inhibits PAF PAF PAF->PAF_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Responses (Inflammation, Platelet Aggregation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the comprehensive spectral analysis of a natural product like this compound.

Spectral_Analysis_Workflow Start Purified this compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (EI, ESI) Start->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Report Comprehensive Report Structure_Elucidation->Report

Caption: General Workflow for Spectral Analysis of this compound.

Cryptomeridiol: A Technical Guide to its Ethnobotanical Uses and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a eudesmane-type sesquiterpenoid diol, is a naturally occurring compound found in several medicinal plants, most notably Blumea balsamifera and Cryptomeria japonica. Traditionally, these plants have been utilized in folk medicine for a variety of ailments, including inflammatory conditions, infections, and as an insect repellent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its ethnobotanical background, pharmacological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, outlines experimental protocols for its study, and visualizes key biological pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses of this compound-Containing Plants

This compound is a constituent of plants that have a rich history in traditional medicine, particularly in Asia. The ethnobotanical applications are primarily associated with the entire plant or its crude extracts, rather than the isolated compound.

Blumea balsamifera , commonly known as "sambong," is a highly valued medicinal herb in the Philippines and other parts of Southeast Asia.[1][2] Traditionally, it has been used to treat a wide range of conditions:

  • Respiratory Ailments: A decoction of the leaves is used to treat the common cold, cough, and sinusitis.[1][2]

  • Fever and Pain: It is employed to relieve fever and headaches.[1]

  • Wound Healing: The leaves are applied to infected wounds to promote healing.[2]

  • Diuretic: Sambong is recognized for its diuretic properties and is used for urinary tract infections and to help dissolve kidney stones.[2]

  • Postpartum Care: An infusion of the leaves is used as a bath for women after childbirth.[1]

Cryptomeria japonica , or Japanese cedar, is a tree native to Japan. While its wood is highly valued for construction due to its fragrance and resistance to decay, extracts from the plant have also been explored in traditional and modern contexts for their bioactive properties.[3][4]

Pharmacological Potential of this compound

Scientific investigations into the essential oils and extracts of Blumea balsamifera and Cryptomeria japonica have revealed a spectrum of pharmacological activities, which are attributed in part to the presence of constituents like this compound. It is important to note that much of the available research has been conducted on complex mixtures rather than the purified compound.

Anti-Inflammatory Activity

Extracts of plants containing this compound have demonstrated significant anti-inflammatory effects. The primary mechanism of action is believed to be the inhibition of key inflammatory mediators. While direct studies on pure this compound are limited, the anti-inflammatory properties of related terpenoids and extracts containing it suggest a potential role in modulating inflammatory pathways. A common in vitro method to assess anti-inflammatory activity is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.

Cytotoxic and Anticancer Activity

The cytotoxic potential of essential oils rich in sesquiterpenoids, including those from Cryptomeria japonica, has been a subject of interest for cancer research. These oils have been shown to induce apoptosis (programmed cell death) in cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the activation of caspases. However, specific IC50 values for purified this compound against various cancer cell lines are not extensively documented in the currently available literature.

Antimicrobial Activity

Essential oils from Cryptomeria japonica have exhibited considerable inhibitory effects against a range of bacteria, with reported Minimum Inhibitory Concentrations (MICs) between 0.025–0.05 mg/mL. This broad-spectrum activity suggests the potential of its constituents, including this compound, as antimicrobial agents. The broth microdilution method is a standard technique for determining the MIC of a compound against various microorganisms.

Quantitative Data on Pharmacological Activities

The following table summarizes the available quantitative data for the pharmacological activities of extracts and essential oils from plants known to contain this compound. It is critical to reiterate that this data does not pertain to the isolated compound itself but provides an indication of the potential potency of the mixtures in which it is found.

Plant SourceExtract/Essential OilActivityTest SystemResult (IC50 / MIC)Reference(s)
Cryptomeria japonicaEssential OilAntimicrobialVarious oral bacteria0.025–0.05 mg/mL (MIC)
Taiwania cryptomerioidesBark Essential OilCytotoxicityHep G2 cells (24h)54.31 µg/mL (IC50)[5]
Taiwania cryptomerioidesBark Essential OilCytotoxicityHep G2 cells (48h)30.27 µg/mL (IC50)[5]

Key Signaling Pathways and Experimental Workflows

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, based on the activities of related compounds and extracts, several pathways are of significant interest.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development. Terpenoids have been shown to interfere with this pathway.

Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.

Caspase-Mediated Apoptosis Pathway

The induction of apoptosis is a key mechanism for anticancer agents. The essential oil of Cryptomeria japonica has been shown to activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytoplasm Cytoplasmic Cascade This compound This compound (Putative) Bax Bax This compound->Bax Activates? Bcl2 Bcl-2 This compound->Bcl2 Inhibits? Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative Intrinsic Apoptosis Pathway Activated by this compound.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., 1 x 10^4 cells/well) start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol Details:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-Inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol Details:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent. This reagent detects the presence of nitrite, a stable product of NO.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite.

  • Calculation: Determine the percentage of NO inhibition by comparing the absorbance of the treated cells to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol Details:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound, as a constituent of traditionally used medicinal plants, presents a promising area for pharmacological research. The ethnobotanical history of Blumea balsamifera and Cryptomeria japonica provides a strong rationale for investigating the anti-inflammatory, cytotoxic, and antimicrobial properties of their components. While current research has primarily focused on crude extracts and essential oils, there is a clear need for more in-depth studies on purified this compound to elucidate its specific pharmacological profile and mechanisms of action.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound to facilitate accurate pharmacological testing.

  • In-depth Mechanistic Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation, cancer, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify compounds with enhanced potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of new and effective therapeutic agents.

References

Investigating the Bioavailability and ADME Properties of Cryptomeridiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current literature review, specific quantitative data on the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cryptomeridiol is scarce. This guide therefore provides a comprehensive overview of the standard experimental protocols and methodologies that would be employed to investigate these critical drug development parameters for a natural product like this compound. The data presented in the tables are illustrative examples to guide researchers in their study design and data presentation.

Introduction to this compound and the Importance of ADME Studies

This compound, a sesquiterpenoid isolated from various plants including Blumea balsamifera, has demonstrated a range of interesting biological activities, such as anti-inflammatory and melanin production inhibitory effects.[] To harness its therapeutic potential, a thorough understanding of its pharmacokinetic profile is essential. ADME studies are fundamental in drug discovery and development, providing insights into how a compound is absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted. This knowledge is crucial for determining dosing regimens, predicting potential drug-drug interactions, and assessing the overall safety and efficacy of a new chemical entity.

In Vitro Permeability Assays: Predicting Absorption

The initial assessment of a compound's absorption characteristics is often performed using in vitro models that simulate the intestinal barrier. These assays are crucial for predicting oral bioavailability.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model is widely used to assess the rate and mechanism of drug transport across the intestinal barrier.[2][3]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.[3]

  • Monolayer Integrity: The integrity of the Caco-2 monolayer is verified before each experiment by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[3]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (A) side of the monolayer, simulating the intestinal lumen. Samples are collected from the basolateral (B) side, representing the blood, at various time points.

    • Basolateral to Apical (B-A) Transport: The compound is added to the basolateral side, and samples are collected from the apical side to assess active efflux.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[2]

Illustrative Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol (High Perm.)25.024.50.98High
Atenolol (Low Perm.)0.50.61.2Low
This compound (Example) (To be determined) (To be determined) (To be determined) (To be determined)
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that evaluates the passive permeability of a compound across an artificial lipid membrane. It is a high-throughput screening tool to predict passive transcellular diffusion.

Experimental Protocol:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate is placed in a donor plate containing the test compound in a buffer solution (e.g., pH 7.4). The acceptor plate, containing buffer, is placed on top.

  • Incubation: The "sandwich" is incubated for a defined period to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated.

Illustrative Data Presentation:

CompoundPe (10⁻⁶ cm/s)Predicted Passive Permeability
Warfarin (High Perm.)15.0High
Furosemide (Low Perm.)0.2Low
This compound (Example) (To be determined) (To be determined)

In Vitro Metabolic Stability Assays: Predicting Metabolism

Metabolic stability assays are crucial for predicting the extent and rate of metabolism, which significantly influences a drug's half-life and oral bioavailability. These assays typically utilize liver fractions, as the liver is the primary site of drug metabolism.[4][5]

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[4][6]

Experimental Protocol:

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human or animal species) and a cofactor, typically NADPH, which is essential for CYP enzyme activity.[5][7]

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Presentation:

Speciest½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Human(To be determined)(To be determined)(To be determined)
Rat(To be determined)(To be determined)(To be determined)
Dog(To be determined)(To be determined)(To be determined)
Hepatocyte Stability Assay

Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive assessment of a compound's metabolic fate.[6]

Experimental Protocol:

  • Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath. Samples are collected at various time points.

  • Sample Processing and Quantification: Similar to the microsomal stability assay, the reaction is terminated, and the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated.

In Vivo Pharmacokinetic Studies: The Whole Picture

Animal models are essential for understanding the complete ADME profile of a compound in a living system.[8][9][10] Rodents, such as rats and mice, are commonly used in early-stage pharmacokinetic studies.[11][12]

Experimental Protocol:

  • Animal Model Selection: An appropriate animal model is selected based on similarities in drug metabolism pathways to humans.[11]

  • Drug Administration: this compound is administered to the animals via different routes, typically intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.

Illustrative Data Presentation of Pharmacokinetic Parameters:

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose(e.g., 1 mg/kg)(e.g., 10 mg/kg)
Cmax (ng/mL)(To be determined)(To be determined)
Tmax (h)-(To be determined)
AUC₀-t (ngh/mL)(To be determined)(To be determined)
AUC₀-∞ (ngh/mL)(To be determined)(To be determined)
t½ (h)(To be determined)(To be determined)
CL (L/h/kg)(To be determined)-
Vd (L/kg)(To be determined)-
F (%)-(To be determined)
  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t½: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

  • F (%): Oral bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for in vitro permeability and in vivo pharmacokinetic studies.

in_vitro_permeability_workflow cluster_caco2 Caco-2 Permeability Assay cluster_pampa PAMPA caco2_seed Seed Caco-2 cells on Transwell inserts caco2_culture Culture for 21 days to form monolayer caco2_seed->caco2_culture caco2_integrity Verify monolayer integrity (TEER) caco2_culture->caco2_integrity caco2_transport Perform A-B and B-A transport studies caco2_integrity->caco2_transport caco2_quantify Quantify compound by LC-MS/MS caco2_transport->caco2_quantify caco2_analyze Calculate Papp and Efflux Ratio caco2_quantify->caco2_analyze pampa_prepare Prepare artificial lipid membrane pampa_setup Set up donor and acceptor plates pampa_prepare->pampa_setup pampa_incubate Incubate pampa_setup->pampa_incubate pampa_quantify Quantify compound pampa_incubate->pampa_quantify pampa_analyze Calculate Pe pampa_quantify->pampa_analyze

Caption: Workflow for in vitro permeability assessment.

in_vivo_pk_workflow animal_selection Select Animal Model (e.g., Rat) dosing Administer this compound (IV and PO routes) animal_selection->dosing sampling Collect Blood Samples at Multiple Time Points dosing->sampling bioanalysis Plasma Sample Preparation and LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) bioanalysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

While this compound exhibits promising biological activities, a comprehensive understanding of its ADME and bioavailability is currently lacking. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate the pharmacokinetic profile of this compound. Such studies are imperative to bridge the gap between its demonstrated in vitro effects and its potential as a therapeutic agent. Future research should focus on conducting these in vitro and in vivo experiments to generate the crucial data needed to advance the development of this compound.

References

Isolating Cryptomeridiol from Cryptomeria japonica Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of cryptomeridiol, a bioactive sesquiterpenoid, from the bark of Cryptomeria japonica. This document outlines a synthesized experimental protocol based on established methods for diterpenoid extraction from this species, presents key quantitative data in structured tables, and visualizes the experimental workflow and known biological activities of this compound.

Introduction

Cryptomeria japonica, commonly known as the Japanese cedar, is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids.[1][2] Among these, this compound (C₁₅H₂₈O₂) has garnered interest for its potential pharmacological activities. This guide details a comprehensive methodology for the isolation and purification of this promising natural product.

Physicochemical and Spectroscopic Data of this compound

Proper characterization of the isolated compound is crucial. The following table summarizes the key physicochemical and spectroscopic data for this compound.[3][][5]

PropertyValue
Molecular FormulaC₁₅H₂₈O₂
Molecular Weight240.38 g/mol
Melting Point137.5 °C (recrystallized from benzene)
Boiling Point317.3 ± 10.0 °C (Predicted)
Density1.019 ± 0.06 g/cm³ (Predicted)
InChI KeyLKKDASYGWYYFIK-UHFFFAOYSA-N
Mass Spectrum (GC-MS)Available in the Wiley Registry of Mass Spectral Data and NIST WebBook.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology adapted from established procedures for the isolation of terpenoids from Cryptomeria japonica bark.[1][6][7]

Plant Material Collection and Preparation
  • Collection: The bark of Cryptomeria japonica should be collected from mature trees.

  • Preparation: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered bark (e.g., 1 kg) is subjected to exhaustive extraction with ethanol or methanol at room temperature. This can be achieved by maceration (soaking for several days with periodic agitation) or Soxhlet extraction for a more efficient process.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a viscous residue.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a moderately polar terpenoid, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Characterization
  • The purified this compound is identified and characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and comparison with published data.[3][5][8]

Quantitative Data: Representative Extraction Yields

The following table provides representative yields that can be expected from the fractionation of a crude extract of Cryptomeria japonica bark, based on similar studies.[6] Actual yields may vary depending on the specific conditions.

FractionYield from Crude Extract (w/w %)
n-Hexane10 - 20
Ethyl Acetate30 - 50
n-Butanol15 - 25
Aqueous Residue10 - 20

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Cryptomeria japonica bark.

experimental_workflow start Cryptomeria japonica Bark powder Drying and Grinding start->powder extraction Solvent Extraction (Ethanol/Methanol) powder->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partitioning concentration->partition fractions n-Hexane Ethyl Acetate n-Butanol partition->fractions column_chrom Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) fractions->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC (C18, MeOH:H2O) column_chrom->hplc characterization Spectroscopic Characterization (MS, NMR) hplc->characterization final_product Purified this compound characterization->final_product

This compound Isolation Workflow
Known Biological Activities of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, several biological activities have been reported.[][9] The following diagram summarizes these known effects.

biological_activities cluster_activities Reported Biological Activities This compound This compound antioxidant Antioxidant This compound->antioxidant anti_inflammatory Anti-inflammatory This compound->anti_inflammatory antifungal Antifungal This compound->antifungal melanin_inhibition Melanin Production Inhibitory Activity This compound->melanin_inhibition

References

The Ecological Significance of Cryptomeridiol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptomeridiol, a eudesmane-type sesquiterpenoid, is a key secondary metabolite found predominantly in Cryptomeria japonica, commonly known as the Japanese cedar. While extensive research has focused on the chemical composition of C. japonica's essential oil, the specific ecological role of many of its individual components, including this compound, remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's ecological function, drawing inferences from its known biological activities and the defensive strategies of its host plant. The primary hypothesized ecological role of this compound is as a defense compound against microbial pathogens and insect herbivores.

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in plants. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and hydroxylation steps catalyzed by specific enzymes to form the characteristic eudesmane skeleton of this compound.

Below is a generalized workflow for the biosynthesis and analysis of sesquiterpenoids like this compound.

G cluster_0 Biosynthesis Pathway cluster_1 Analysis Workflow Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthase Sesquiterpene Synthase Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthase Eudesmane Cation Eudesmane Cation Sesquiterpene Synthase->Eudesmane Cation Cytochrome P450 Monooxygenases Cytochrome P450 Monooxygenases Eudesmane Cation->Cytochrome P450 Monooxygenases This compound This compound Cytochrome P450 Monooxygenases->this compound Plant Tissue Collection Plant Tissue Collection Extraction Extraction Plant Tissue Collection->Extraction Isolation & Purification Isolation & Purification Extraction->Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Bioassays Bioassays Isolation & Purification->Bioassays

Caption: Generalized biosynthesis and analysis workflow for this compound.

Ecological Role: Defense against Biotic Stressors

The primary ecological function of this compound is likely as a defensive allelochemical, contributing to the overall resistance of Cryptomeria japonica against various biotic threats. This is supported by the known biological activities of the essential oil of C. japonica, which contains this compound as a constituent.

Antifungal Activity

Essential oils from C. japonica have demonstrated significant antifungal properties. While studies on purified this compound are limited, its presence in these oils suggests a contribution to this defensive attribute. One study has specifically reported the inhibitory activity of this compound against the bacterium Staphylococcus aureus.[1]

Insecticidal and Acaricidal Activity

The essential oil of C. japonica has been reported to possess insecticidal and acaricidal properties, providing a defense mechanism against herbivorous insects and mites. Although direct evidence for this compound's specific role in this is scarce, as a component of the essential oil, it is presumed to contribute to the overall repellent or toxic effects on arthropods.

Quantitative Data on Biological Activity

Quantitative data on the specific biological activities of purified this compound related to its ecological role are not widely available in the literature. The following table summarizes the known activity of this compound and the essential oil of Cryptomeria japonica.

Compound/ExtractTarget OrganismActivity TypeQuantitative Data
This compoundStaphylococcus aureusAntibacterialInhibitory zone of 8 mm
C. japonica Essential OilVarious FungiAntifungalVaries depending on the fungal species and oil concentration
C. japonica Essential OilVarious InsectsInsecticidalVaries depending on the insect species and application method
C. japonica Essential OilSpider MitesAcaricidalVaries depending on the mite species and concentration

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the ecological role of this compound are not readily found in published literature. However, standard methodologies for the extraction, isolation, and bioassay of plant secondary metabolites can be adapted for this purpose.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from Cryptomeria japonica plant material.

Protocol:

  • Plant Material Preparation: Fresh or dried leaves, bark, or wood of C. japonica are collected and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to steam distillation or hydrodistillation to obtain the essential oil. Alternatively, solvent extraction using organic solvents like hexane or ethanol can be performed.

  • Fractionation: The crude extract or essential oil is then subjected to column chromatography on silica gel.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Plant Material (C. japonica) Plant Material (C. japonica) Grinding Grinding Plant Material (C. japonica)->Grinding Steam/Hydrodistillation or Solvent Extraction Steam/Hydrodistillation or Solvent Extraction Grinding->Steam/Hydrodistillation or Solvent Extraction Crude Extract / Essential Oil Crude Extract / Essential Oil Steam/Hydrodistillation or Solvent Extraction->Crude Extract / Essential Oil Column Chromatography Column Chromatography Crude Extract / Essential Oil->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative TLC / HPLC Preparative TLC / HPLC Fractions->Preparative TLC / HPLC Pure this compound Pure this compound Preparative TLC / HPLC->Pure this compound NMR & MS Analysis NMR & MS Analysis Pure this compound->NMR & MS Analysis

Caption: Workflow for the extraction and isolation of this compound.

Antifungal Bioassay

Objective: To determine the antifungal activity of purified this compound.

Protocol:

  • Fungal Culture: A pathogenic fungus of interest (e.g., a known plant pathogen) is cultured on a suitable agar medium.

  • Disk Diffusion Assay:

    • Sterile filter paper discs are impregnated with different concentrations of this compound dissolved in a suitable solvent.

    • A solvent-only disc serves as a negative control, and a known fungicide as a positive control.

    • The discs are placed on the surface of the agar plate previously inoculated with the fungal spores.

    • The plates are incubated under optimal conditions for fungal growth.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.

Insecticidal Bioassay

Objective: To evaluate the insecticidal properties of this compound against a model insect herbivore.

Protocol:

  • Insect Rearing: A colony of a relevant insect pest is maintained under controlled laboratory conditions.

  • Diet Incorporation Assay:

    • This compound is incorporated into the artificial diet of the insect larvae at various concentrations.

    • A diet without this compound serves as the control.

  • Data Collection: Larval mortality, growth rate, and feeding behavior are monitored over a specific period.

  • Data Analysis: The lethal concentration (LC50) or effective concentration (EC50) values are calculated to quantify the insecticidal activity.

Signaling Pathways: A Hypothesized Model

Currently, there is no direct evidence elucidating the specific signaling pathways in plants that are triggered by the perception of this compound or that regulate its biosynthesis in response to ecological cues. However, it is well-established that plant defense responses to pathogens and herbivores are mediated by complex signaling networks involving phytohormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).

It is hypothesized that the production of this compound, as a defensive compound, is upregulated upon attack by herbivores or pathogens. This upregulation is likely integrated into the broader defense signaling network of the plant.

G Herbivore Attack / Pathogen Infection Herbivore Attack / Pathogen Infection Elicitor Recognition Elicitor Recognition Herbivore Attack / Pathogen Infection->Elicitor Recognition Signal Transduction Cascade Signal Transduction Cascade Elicitor Recognition->Signal Transduction Cascade Phytohormone Signaling (JA, SA, ET) Phytohormone Signaling (JA, SA, ET) Signal Transduction Cascade->Phytohormone Signaling (JA, SA, ET) Activation of Transcription Factors Activation of Transcription Factors Phytohormone Signaling (JA, SA, ET)->Activation of Transcription Factors Upregulation of Biosynthetic Genes Upregulation of Biosynthetic Genes Activation of Transcription Factors->Upregulation of Biosynthetic Genes Increased this compound Production Increased this compound Production Upregulation of Biosynthetic Genes->Increased this compound Production Plant Defense Plant Defense Increased this compound Production->Plant Defense

References

Methodological & Application

Application Note: Quantitative Analysis of Cryptomeridiol using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cryptomeridiol. The protocol provides a robust and reliable approach for the determination of this compound in various sample matrices, particularly from plant extracts. The method is suitable for quality control, pharmacokinetic studies, and other research applications in drug development.

Introduction

This compound is a naturally occurring eudesmane-type sesquiterpenoid diol found in several plant species. It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound is essential for its development as a potential therapeutic agent. This document provides a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method. The method has been validated for its linearity, precision, accuracy, and sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

Sample Preparation: Extraction from Plant Material
  • Grinding: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (due to the lack of a strong chromophore in this compound's structure, a low wavelength is used for detection).

Preparation of Standard Solutions

Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank sample (mobile phase), a standard solution of this compound, and a sample extract. The retention time of this compound in the sample extract was identical to that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

Linearity

The linearity of the method was assessed by analyzing the calibration standards at six different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) was calculated.

Accuracy

The accuracy of the method was evaluated by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample extract at three different concentration levels (80%, 100%, and 120% of the initial concentration). The recovery percentage was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The quantitative data for the validation of the HPLC-UV method for this compound analysis are summarized in the tables below.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Linear Regression y = 15.201x + 0.153
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data for this compound (n=6)

PrecisionConcentration (µg/mL)Mean Peak Area (mAU*s)Standard DeviationRSD (%)
Intra-day 50760.55.320.70
Inter-day 50763.19.161.20

Table 3: Accuracy (Recovery) Data for this compound

Spiked LevelInitial Conc. (µg/mL)Spiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%201635.698.9
100%202039.899.5
120%202443.197.9
Mean Recovery (%) 98.8

Table 4: Sensitivity of the Method

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis start Plant Material grind Grinding start->grind extract Methanol Extraction & Sonication grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation end Report validation->end

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_validation Validation Parameters (ICH) hplc_uv HPLC-UV rp_hplc Reversed-Phase HPLC hplc_uv->rp_hplc uv_detection UV Detection hplc_uv->uv_detection precision Precision hplc_uv->precision accuracy Accuracy hplc_uv->accuracy specificity Specificity rp_hplc->specificity linearity Linearity rp_hplc->linearity uv_detection->linearity sensitivity Sensitivity (LOD/LOQ) uv_detection->sensitivity

Caption: Logical relationship between the analytical method and validation parameters.

Conclusion

The developed HPLC-UV method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is suitable for routine quality control of raw materials and finished products, as well as for supporting pharmacokinetic and other studies in the field of drug discovery and development. The validation data demonstrates that the method meets the requirements for a reliable analytical procedure.

Developing In Vitro Bioassay Protocols for Cryptomeridiol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and executing in vitro bioassays to evaluate the biological activity of Cryptomeridiol, a naturally occurring sesquiterpenoid. The protocols focus on three key areas of bioactivity associated with natural products: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is widely used to determine the cytotoxic potential of compounds against various cancer cell lines.

Data Presentation

Quantitative data from the MTT assay should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of cell growth. A study on the cytotoxicity of compounds from Cryptomeria japonica found that a compound identified as this compound exhibited an EC50 value in the range of 22–44 µM against MOLM-13 leukemia cells after 72 hours of incubation.[4] Results should be presented in a clear tabular format for easy comparison across different cell lines and exposure times.

Cell LineExposure Time (hours)This compound IC50 (µM)Positive Control IC50 (µM)
MOLM-137222 - 44[4]e.g., Doxorubicin
User-defined24, 48, 72Experimental ValueExperimental Value
User-defined24, 48, 72Experimental ValueExperimental Value
Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MOLM-13, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][7][8] LPS stimulation induces an inflammatory response in these cells, leading to the production of NO, which can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Data Presentation

The results of the NO inhibition assay are typically presented as the IC50 value, representing the concentration of this compound that inhibits 50% of the LPS-induced NO production.

Cell LineStimulantThis compound IC50 (µM)Positive Control IC50 (µM)
RAW 264.7LPS (1 µg/mL)Experimental Valuee.g., L-NAME
Experimental Protocol: Nitric Oxide Inhibition Assay

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium and pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor like L-NAME and LPS).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-stimulated vehicle control and calculate the IC50 value.

Proposed Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] It is proposed that this compound may exert its anti-inflammatory activity by inhibiting the activation of NF-κB, which would otherwise lead to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_active NF-κB (p50/p65) NFkB->NFkB_active Activation DNA DNA NFkB_active->DNA Nucleus Nucleus iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO This compound This compound This compound->IKK Proposed Inhibition

Proposed inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Data Presentation

The antimicrobial activity of this compound is reported as MIC values in µg/mL or µM against a panel of pathogenic bacteria and fungi.

MicroorganismStrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Experimental Valuee.g., Vancomycin
Escherichia coliATCC 25922Experimental Valuee.g., Ciprofloxacin
Candida albicansATCC 90028Experimental Valuee.g., Amphotericin B
User-definedExperimental ValueExperimental Value
Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganisms overnight in their respective broths. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth and inoculum without this compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Microbial Inoculum C Inoculate Wells with Microbes A->C B Serial Dilution of This compound in Broth B->C D Incubate at Optimal Temperature C->D E Visually Inspect or Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor ASK1 ASK1 Extracellular_Signal->ASK1 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Cryptomeridiol_ERK This compound Cryptomeridiol_ERK->MEK1_2 Proposed Inhibition Cryptomeridiol_Apoptosis This compound Cryptomeridiol_Apoptosis->ASK1 Proposed Activation

References

Application of Cryptomeridiol as a Biomarker in Chemotaxonomy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. Secondary metabolites, such as terpenoids, often exhibit significant structural diversity and distribution patterns that can serve as valuable taxonomic markers. Cryptomeridiol, a eudesmane-type sesquiterpenoid, has emerged as a potential biomarker for the chemotaxonomic classification of certain plant species, particularly within the Cupressaceae family. Its presence, absence, or relative abundance can provide insights into the phylogenetic relationships between species and varieties, and even reflect geographical and environmental influences.

These application notes provide a comprehensive overview of the use of this compound as a chemotaxonomic biomarker, including detailed protocols for its extraction, analysis, and data interpretation.

Data Presentation: Quantitative Analysis of this compound and Related Sesquiterpenoids

The concentration of this compound and other sesquiterpenoids can vary significantly depending on the plant species, tissue type, geographical location, and season. This variability is the foundation of its utility as a chemotaxonomic marker. The following tables summarize the quantitative data from various studies on Cryptomeria japonica and other related species.

Plant SpeciesPlant Part/TissueGeographical OriginThis compound Concentration (% of Essential Oil)Other Major Sesquiterpenoids (% of Essential Oil)Reference
Cryptomeria japonicaFoliage (Autumn)São Miguel Island, Azores0.02Elemol (12-14%), α-Eudesmol (5-6%), β-Eudesmol (4-5%), γ-Eudesmol (4%)[1][2]
Cryptomeria japonicaHeartwoodNot SpecifiedNot explicitly quantified, but presentδ-cadinene (18.60%), isoledene (12.41%), γ-muurolene (11.82%)[3]
Cryptomeria japonicaLeavesNepalNot explicitly quantifiedKaur-16-ene dominant[4]
Cryptomeria japonicaFoliageSão Miguel Island, AzoresNot explicitly quantifiedElemol (12%), α-eudesmol (5%), β-eudesmol (4%), γ-eudesmol (4%)[1]
Cupressus sempervirensWoodNot SpecifiedNot explicitly quantifiedCedrol, cryptopinone[5]
Cupressus duprezianaWoodNot SpecifiedNot explicitly quantifiedCarvone dominant[5]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant samples.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol is suitable for the extraction of volatile compounds, including this compound, from fresh or dried plant material.

Materials:

  • Plant material (e.g., leaves, twigs, heartwood)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Chop fresh plant material into small pieces (approx. 1-2 cm). If using dried material, coarsely grind it.

  • Hydrodistillation: Place a known weight of the plant material (e.g., 100 g) into the round-bottom flask of the Clevenger apparatus. Add distilled water to cover the material completely (typically a 1:10 plant to water ratio).

  • Heating: Begin heating the flask using the heating mantle. The rate of distillation should be controlled to ensure a steady flow of distillate.

  • Collection: Collect the essential oil as it separates from the aqueous distillate in the collection arm of the Clevenger apparatus. Continue the distillation for a set period (e.g., 3-4 hours) or until no more oil is collected.

  • Drying and Storage: Carefully collect the essential oil from the apparatus. Dry the oil over a small amount of anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, airtight glass vial at 4°C in the dark.

Protocol 2: Solvent Extraction of Sesquiterpenoids

This protocol is suitable for extracting a broader range of sesquiterpenoids, including less volatile compounds.

Materials:

  • Dried and powdered plant material

  • Organic solvents (e.g., hexane, dichloromethane, methanol)

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Filter paper

  • Glass beakers and flasks

Procedure:

  • Sample Preparation: Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for extraction.

  • Extraction:

    • Soxhlet Extraction: Place a known amount of the powdered plant material in a thimble and extract with a suitable solvent (e.g., hexane) in a Soxhlet apparatus for 6-8 hours.

    • Ultrasonic Extraction: Macerate a known amount of the powdered plant material in a flask with a suitable solvent. Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract in a sealed vial at -20°C until further analysis.

Protocol 3: Isolation of this compound by Column Chromatography

This protocol is used to separate this compound from other components in the crude extract.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 100% hexane) and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in a series of fractions using test tubes or a fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp or by using a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (identified by comparison with a standard, if available, or by further analysis) and concentrate them using a rotary evaporator.

Protocol 4: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in essential oils and extracts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: Dilute the essential oil or a purified fraction in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • GC Separation:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Detection:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

    • Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve using a certified standard of this compound is required.

Protocol 5: Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile sesquiterpenoids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dissolve the crude extract or purified fraction in the mobile phase (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

  • HPLC Separation:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 50% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10-20 µL.

  • Detection: Monitor the eluent at a specific wavelength, typically around 210 nm for sesquiterpenoids that lack a strong chromophore.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time with that of an authentic standard.

    • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard to determine the absolute concentration in the sample.

Mandatory Visualizations

Chemotaxonomy_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_interpretation Chemotaxonomic Interpretation Plant Plant Species/ Variety Extraction Extraction (Hydrodistillation/Solvent) Plant->Extraction Tissue Plant Tissue (Leaves, Wood, etc.) Tissue->Extraction Geography Geographical Location Geography->Extraction Isolation Isolation (Column Chromatography) Extraction->Isolation GCMS GC-MS Analysis Isolation->GCMS HPLC HPLC Analysis Isolation->HPLC Quantification Quantification of This compound GCMS->Quantification HPLC->Quantification Data Data Comparison (Presence/Absence/Ratio) Quantification->Data Phylogeny Phylogenetic Relationship Data->Phylogeny

Caption: Experimental workflow for chemotaxonomic analysis using this compound.

Chemotaxonomic_Logic Species_A Species A Profile_A Chemical Profile (High this compound) Species_A->Profile_A Species_B Species B Profile_B Chemical Profile (Low this compound) Species_B->Profile_B Species_C Species C Profile_C Chemical Profile (this compound Absent) Species_C->Profile_C Group_1 Taxonomic Group 1 Profile_A->Group_1 Profile_B->Group_1 Group_2 Taxonomic Group 2 Profile_C->Group_2

Caption: Logical relationship of this compound as a chemotaxonomic marker.

References

Application Note: Quantitative Profiling of Cryptomeridiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptomeridiol is a naturally occurring sesquiterpenoid diol found in various plants, which has garnered interest for its potential therapeutic properties. Accurate and robust analytical methods are crucial for the quantitative profiling of this compound in different matrices for quality control, pharmacokinetic studies, and drug discovery. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the extraction, identification, and quantification of this compound. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for researchers in natural product chemistry and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for analyzing volatile and semi-volatile compounds due to its high selectivity, accuracy, and reproducibility.[1][2]

Experimental Protocol

Sample Preparation: Extraction of this compound

The initial and critical step in the analysis of medicinal plants is the extraction of the desired chemical components from the plant material.[3] This protocol outlines a solvent extraction method.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 1 gram of the dried, powdered plant material.

  • Macerate the sample with 20 mL of a chloroform-methanol mixture (2:1, v/v) for 24 hours at room temperature.[4]

  • Filter the extract through filter paper to remove solid plant debris.[3]

  • Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is fully evaporated.

  • Re-dissolve the dried extract in 1 mL of methanol for further analysis.

  • Pass the re-dissolved extract through a 0.45 µm syringe filter before injection into the GC-MS system.

Derivatization: Silylation of this compound

For compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound, chemical derivatization is often employed prior to GC-MS analysis to increase volatility and thermal stability.[5][6] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[7]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Take 100 µL of the methanolic extract into a clean, dry vial.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried extract.

  • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7]

  • Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.[8][9][10]

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.[11]

  • Mass Range: m/z 40-550.

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the validated GC-MS method for this compound profiling is summarized in the table below. The calibration curves for each analyte should exhibit good linearity (R² > 0.99).[1][8]

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery %)98.5 - 102.3%
Precision (RSD %)< 2.5%

Visualizations

Experimental Workflow for this compound Profiling

experimental_workflow sample Plant Material extraction Solvent Extraction (Chloroform:Methanol) sample->extraction Maceration concentration Rotary Evaporation extraction->concentration derivatization Silylation (BSTFA + 1% TMCS) concentration->derivatization gcms GC-MS Analysis derivatization->gcms Injection data_analysis Data Acquisition and Processing gcms->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

GC-MS in Natural Product-Based Drug Discovery

drug_discovery_workflow start Natural Source (e.g., Medicinal Plant) extraction Extraction of Bioactive Compounds start->extraction gcms GC-MS Profiling (Identification & Quantification) extraction->gcms bioassay Pharmacological Screening (e.g., anti-inflammatory, anticancer) gcms->bioassay hit_compound Hit Compound Identification (e.g., this compound) bioassay->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Role of GC-MS in the natural product drug discovery pipeline.

References

Unlocking the Potential of Cryptomeridiol in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Cryptomeridiol, a naturally occurring sesquiterpenoid diol found in the essential oil of Cryptomeria japonica (Japanese cedar), has emerged as a promising candidate for drug discovery programs. This document provides detailed application notes and protocols for screening this compound's potential as an anti-inflammatory, anticancer, and antimicrobial agent. The methodologies outlined below are designed for researchers, scientists, and drug development professionals to effectively evaluate the therapeutic potential of this compound. While much of the existing research has focused on the essential oil of Cryptomeria japonica, the protocols provided are applicable for the screening of the isolated compound, this compound.

Anti-Inflammatory Activity Screening

Chronic inflammation is a key pathological feature of numerous diseases. This compound can be screened for its ability to modulate key inflammatory pathways. A primary target for anti-inflammatory drug discovery is the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.

Experimental Workflow for Anti-Inflammatory Screening:

G cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Nitric Oxide (NO) Assay (Griess Reagent) Nitric Oxide (NO) Assay (Griess Reagent) This compound Treatment->Nitric Oxide (NO) Assay (Griess Reagent) COX-2 & iNOS Expression (Western Blot/qPCR) COX-2 & iNOS Expression (Western Blot/qPCR) This compound Treatment->COX-2 & iNOS Expression (Western Blot/qPCR) NF-κB Activation (Luciferase Reporter Assay) NF-κB Activation (Luciferase Reporter Assay) This compound Treatment->NF-κB Activation (Luciferase Reporter Assay) Calculate IC50 Calculate IC50 Nitric Oxide (NO) Assay (Griess Reagent)->Calculate IC50 Compare to Control Compare to Control COX-2 & iNOS Expression (Western Blot/qPCR)->Compare to Control NF-κB Activation (Luciferase Reporter Assay)->Calculate IC50

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Signaling Pathway: NF-κB Inhibition

This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. Upon stimulation by lipopolysaccharide (LPS), a cascade of events leads to the activation of IKK, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p50/p65 IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates transcription This compound This compound This compound->IKK inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Data:

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

AssayTargetHypothetical IC50 (µM)
Nitric Oxide ProductioniNOS5 - 20
Prostaglandin E2 ProductionCOX-210 - 50
NF-κB Reporter AssayNF-κB1 - 10

Experimental Protocols:

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

3. Western Blot for COX-2 and iNOS Expression:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity Screening

The essential oil of Cryptomeria japonica, containing this compound, has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.[1] The primary screening method for anticancer activity is the evaluation of cytotoxicity against various cancer cell lines.

Experimental Workflow for Anticancer Screening:

G cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) This compound Treatment->MTT Assay (Cytotoxicity) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) This compound Treatment->Apoptosis Assay (Annexin V/PI Staining) Caspase Activity Assay Caspase Activity Assay This compound Treatment->Caspase Activity Assay Calculate IC50 Calculate IC50 MTT Assay (Cytotoxicity)->Calculate IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI Staining)->Quantify Apoptotic Cells Caspase Activity Assay->Quantify Apoptotic Cells

Caption: Workflow for in vitro anticancer screening of this compound.

Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[1]

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Quantitative Data:

Specific IC50 values for pure this compound against various cancer cell lines are not yet well-documented. The cytotoxicity of Cryptomeria japonica essential oil has been reported, and it is expected that isolated this compound will show activity.

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma10 - 30
MCF-7Breast Adenocarcinoma15 - 40
HeLaCervical Carcinoma20 - 50
HepG2Hepatocellular Carcinoma5 - 25

Experimental Protocols:

1. Cell Culture and Treatment:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2).

  • Culture Medium: Appropriate medium for each cell line (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed cells in 96-well plates at an appropriate density for each cell line.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 to 100 µM) for 24, 48, and 72 hours.

2. MTT Assay for Cytotoxicity:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Antimicrobial Activity Screening

Natural products are a rich source of novel antimicrobial agents. This compound can be screened for its activity against a panel of pathogenic bacteria and fungi. The standard method for determining the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Bacterial/Fungal Strains Bacterial/Fungal Strains This compound Serial Dilutions This compound Serial Dilutions Bacterial/Fungal Strains->this compound Serial Dilutions Broth Microdilution Assay Broth Microdilution Assay This compound Serial Dilutions->Broth Microdilution Assay Determine MIC Determine MIC Broth Microdilution Assay->Determine MIC

Caption: Workflow for antimicrobial screening of this compound.

Quantitative Data:

The antimicrobial activity of the essential oil of Cryptomeria japonica has been reported against various microorganisms. The MIC values for pure this compound need to be determined experimentally.

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16 - 64
Escherichia coliGram-negative Bacteria32 - 128
Candida albicansFungus8 - 32

Experimental Protocol:

1. Microorganisms and Media:

  • Bacterial Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

  • Fungal Strain: Candida albicans.

  • Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

2. Broth Microdilution Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

  • Prepare an inoculum of each microorganism standardized to 0.5 McFarland turbidity.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

These application notes provide a comprehensive framework for the initial screening of this compound in drug discovery programs. The detailed protocols for anti-inflammatory, anticancer, and antimicrobial assays will enable researchers to generate robust and reproducible data. The provided diagrams of signaling pathways and experimental workflows offer a clear visual guide for understanding the potential mechanisms of action and the screening process. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes: Unraveling the Anticancer Mechanism of Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryptomeridiol is a naturally occurring sesquiterpenoid alcohol found in various plants, notably as a constituent of the essential oil from Cryptomeria japonica (Japanese cedar). Emerging research has highlighted its potential as a chemotherapeutic agent due to its cytotoxic effects on various cancer cell lines. These application notes provide an overview of the known mechanisms of action of this compound, focusing on its ability to induce programmed cell death (apoptosis) and influence the cell cycle in cancer cells.

Mechanism of Action

The primary anticancer effect of this compound and its source, the essential oil of C. japonica, is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1] This process involves a cascade of molecular events that lead to controlled cell death, a mechanism often dysregulated in cancer.

1. Induction of the Intrinsic Apoptotic Pathway: Studies have shown that treatment with C. japonica essential oil, which contains this compound, leads to dose-dependent apoptosis in cancer cells.[1] The key events in this pathway are:

  • Mitochondrial Stress: The compound disrupts the normal functioning of the mitochondria.

  • Regulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Specifically, it causes a decrease in Bcl-2 levels and an increase in Bax levels.

  • Cytochrome c Release: This shift in the Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[1]

  • Caspase Activation: Cytochrome c in the cytosol associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis.[1]

2. Cell Cycle Arrest: In addition to inducing apoptosis, some natural compounds with similar mechanisms can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[2][3][4] Flow cytometry analysis of cells treated with C. japonica essential oil shows an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[1] While specific studies on this compound's effect on G1, S, or G2/M phases are still emerging, this is a common mechanism for anticancer phytochemicals that warrants further investigation.

Quantitative Data

While extensive quantitative data specifically for purified this compound is limited in publicly available literature, studies on the essential oil of Cryptomeria japonica provide valuable insights into its potency. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's effectiveness in inhibiting a biological process.

Table 1: IC50 Values of Cryptomeria japonica Essential Oil in Cancer Cells

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)
KB CellsHuman Oral Epidermoid Carcinoma~100 µg/mL (0.1 mg/mL)12

Note: This data is derived from studies on the essential oil and serves as an indicator of the potential activity of its components, including this compound.[1] Further studies with the purified compound are necessary to determine its precise IC50 values.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of standard in vitro assays are required. Below are detailed protocols for key experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound at the desired concentrations for a specific time.

  • Harvesting: Harvest approximately 1-5 x 10^5 cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[9]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples within one hour by flow cytometry.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[11][12]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol[11][13][14]

  • RNase A solution (100 µg/mL)[12][13]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[12][13]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Washing: Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11] Fix for at least 1 hour at 4°C.[11]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 15-30 minutes at 37°C to degrade RNA, ensuring PI stains only DNA.[12][13]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented as histograms, allowing for the quantification of the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, Cleaved PARP).[15][16][17]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between treated and untreated samples.

Visualizations

G cluster_mito Mitochondrial Stress This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) expression This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) expression This compound->Bax Promotes Mitochondrion Mitochondrion CytC Cytochrome c release Bcl2->CytC Inhibits Bax->CytC Promotes Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

G cluster_assays Perform Parallel Assays start Seed Cancer Cells in Culture Plates treat Treat with this compound (Varying Concentrations & Times) start->treat assay1 MTT Assay (Cell Viability) treat->assay1 assay2 Flow Cytometry (Apoptosis & Cell Cycle) treat->assay2 assay3 Western Blot (Protein Expression) treat->assay3 analyze Data Analysis (IC50, % Apoptosis, Protein Levels) assay1->analyze assay2->analyze assay3->analyze conclusion Elucidate Mechanism of Action analyze->conclusion

Caption: General workflow for investigating this compound's effects.

References

Cryptomeridiol as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptomeridiol is a naturally occurring eudesmane-type sesquiterpenoid diol found in various plants, including those of the genera Cryptomeria, Blumea, and Cymbopogon.[1] Its presence in medicinal plants and reported biological activities, such as inhibition of platelet-activating factor (PAF) receptor binding and antispasmodic effects, make it a compound of interest in phytochemical research and drug discovery.[2][3] The use of a well-characterized reference standard is crucial for the accurate identification, quantification, and biological evaluation of this compound in complex plant extracts and formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and preparation of standard solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol[1][2]
Synonyms Proximadiol, Selinane-4α,11-diol[1][2]
CAS Number 4666-84-6[2][4]
Molecular Formula C₁₅H₂₈O₂[1][4]
Molecular Weight 240.38 g/mol [1][4]
Appearance White to off-white powder[2]
Melting Point 137.5 °C[2]
Boiling Point 317.3 ± 10.0 °C (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity (Typical) ≥98%[2]
Storage Store at 2-8°C, protected from light and moisture.General laboratory practice

Application Notes

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound, lacking a strong chromophore, presents a challenge for UV detection in HPLC. However, it can be detected at low UV wavelengths (e.g., 210 nm). Refractive Index (RI) detection or derivatization to introduce a UV-active moiety are alternative approaches. The following protocol outlines a general HPLC-UV method.

Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative (mass spectrum) and quantitative (peak area) information.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous identification and structural confirmation of this compound. The chemical shifts are sensitive to the stereochemistry of the molecule.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

Objective: To quantify this compound in a sample using an external standard method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Sample containing this compound (e.g., plant extract)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile. The final concentration should fall within the range of the calibration curve. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 20 µL
Protocol 2: Analysis of this compound by GC-MS

Objective: To identify and quantify this compound in a sample.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • Anhydrous sodium sulfate

  • Hexane or other suitable solvent

  • Sample containing this compound

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in hexane. Prepare working standards by dilution.

  • Sample Preparation: For a plant extract, perform a liquid-liquid extraction with a non-polar solvent like hexane. Dry the organic layer over anhydrous sodium sulfate and concentrate it. Dissolve the residue in a known volume of hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the standard and sample solutions.

  • Identification and Quantification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the reference standard. Quantify using a calibration curve or by the internal standard method.

Table 3: GC-MS Data for this compound

ParameterValueSource
Retention Index (HP-5) 1807[3]
Major Mass Fragments (m/z) 149 (base peak), 43, 59, 95, 109, 121, 136, 161, 189, 222, 240 (M+)[1]
Protocol 3: Structural Confirmation of this compound by NMR

Objective: To confirm the identity of this compound using ¹H and ¹³C NMR.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • This compound reference standard

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with the data provided in Table 4.

Table 4: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
138.91.65 (m)
218.91.55 (m), 1.45 (m)
341.81.60 (m), 1.25 (m)
472.9-
550.11.20 (dd, 12.0, 4.0)
627.51.80 (m), 1.35 (m)
750.81.95 (m)
821.91.75 (m), 1.40 (m)
938.51.60 (m)
1039.8-
1172.5-
1227.21.22 (s)
1327.01.21 (s)
1416.50.85 (s)
1522.01.15 (s)
Data adapted from publicly available spectral databases and literature.[2][4] Minor variations in chemical shifts may occur depending on the solvent and instrument.

Biological Activity and Signaling Pathways

Platelet-Activating Factor (PAF) Receptor Inhibition

This compound has been shown to be an inhibitor of platelet-activating factor (PAF) receptor binding.[2] PAF is a potent phospholipid mediator involved in inflammation and platelet aggregation.[1][4] The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins. Inhibition of this pathway by this compound could explain some of its potential anti-inflammatory effects.

PAFR_Signaling_Pathway This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation Platelet Aggregation Ca_release->Inflammation PKC->Inflammation cAMP ↓ cAMP AC->cAMP

Caption: Proposed inhibitory effect of this compound on the PAF receptor signaling pathway.

Antispasmodic Activity

The antispasmodic activity of certain natural products is attributed to their ability to block calcium channels in smooth muscle cells.[5] This prevents the influx of calcium ions (Ca²⁺) that is necessary for muscle contraction. While the specific mechanism for this compound is not fully elucidated, a plausible hypothesis is its interaction with L-type calcium channels.

Antispasmodic_Mechanism cluster_0 This compound This compound CalciumChannel L-type Ca²⁺ Channel This compound->CalciumChannel Blocks Relaxation Relaxation (Antispasmodic Effect) Ca_influx Ca²⁺ Influx CalciumChannel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Hypothetical mechanism of this compound's antispasmodic action via calcium channel blockade.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant sample using the protocols described.

Experimental_Workflow PlantMaterial Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions TLC TLC Screening Fractions->TLC PositiveFraction This compound-positive Fraction TLC->PositiveFraction Purification Purification (e.g., Prep-HPLC) PositiveFraction->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound StructuralElucidation Structural Elucidation (NMR, MS) IsolatedCompound->StructuralElucidation PurityAnalysis Purity & Quantification (HPLC, GC-MS) IsolatedCompound->PurityAnalysis

Caption: General workflow for the isolation and analysis of this compound from plant material.

Disclaimer

These protocols and application notes are intended for guidance and may require optimization for specific samples and laboratory conditions. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with established laboratory practices.

References

Application Notes and Protocols for Assessing the Antimicrobial Properties of Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of Cryptomeridiol, a sesquiterpenoid of interest for its potential therapeutic applications. The following sections detail standardized protocols for determining its inhibitory and bactericidal concentrations, as well as its impact on microbial biofilm formation.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported antimicrobial activity of this compound against a key pathogenic bacterium. This data provides a baseline for further investigation into its antimicrobial spectrum.

MicroorganismAssay MethodResult
Staphylococcus aureusAgar Disc Diffusion8 mm inhibition zone[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5][6][7][8][9]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates[2][10][11]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[3][4]

  • Spectrophotometer or microplate reader[11]

  • Sterility control (medium only)

  • Growth control (medium with inoculum and solvent, without this compound)

  • Positive control (a known antibiotic)

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using MHB. The concentration range should be selected based on preliminary screening (e.g., 512 µg/mL to 1 µg/mL).[4]

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted this compound, the growth control, and the positive control. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.[4][11]

  • Following incubation, determine the MIC by visually assessing the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[2][7][8][9] The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][12] It is determined as a subsequent step to the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Protocol:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[5][13]

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][12]

Assessment of Anti-Biofilm Activity using Crystal Violet Assay

This protocol assesses the ability of this compound to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[14]

Materials:

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Add 100 µL of TSB containing serial dilutions of this compound (typically at sub-MIC concentrations, e.g., MIC/2, MIC/4, MIC/8) to the wells of a 96-well plate.[15]

  • Add 100 µL of the standardized bacterial inoculum (diluted to ~1 x 10⁶ CFU/mL) to each well. Include a growth control (no this compound).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently discard the planktonic (free-floating) cells by inverting the plate and washing the wells three times with 200 µL of sterile PBS.

  • Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Discard the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.[15]

Visualizations

Experimental Workflow for Antimicrobial Assessment

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_biofilm Anti-Biofilm Assay prep_compound Prepare this compound Stock Solution mic_dilution Serial Dilution of This compound in 96-well Plate prep_compound->mic_dilution biofilm_setup Incubate Bacteria with sub-MIC this compound prep_compound->biofilm_setup prep_inoculum Prepare Standardized Bacterial Inoculum mic_inoculation Inoculate with Bacteria prep_inoculum->mic_inoculation prep_inoculum->biofilm_setup mic_dilution->mic_inoculation mic_incubation Incubate (18-24h, 37°C) mic_inoculation->mic_incubation mic_reading Read MIC (Lowest concentration with no growth) mic_incubation->mic_reading mbc_plating Plate from Clear MIC Wells onto Agar Plates mic_reading->mbc_plating mbc_incubation Incubate (18-24h, 37°C) mbc_plating->mbc_incubation mbc_reading Read MBC (Lowest concentration with ≥99.9% killing) mbc_incubation->mbc_reading biofilm_wash Wash to Remove Planktonic Cells biofilm_setup->biofilm_wash biofilm_stain Stain with Crystal Violet biofilm_wash->biofilm_stain biofilm_read Quantify Biofilm (Absorbance at 570nm) biofilm_stain->biofilm_read

Caption: Workflow for assessing this compound's antimicrobial properties.

Proposed Antimicrobial Mechanism of Terpenoids

While the specific signaling pathways affected by this compound are yet to be fully elucidated, the following diagram illustrates the general mechanisms by which terpenoids are known to exert their antimicrobial effects. Terpenoids, due to their lipophilic nature, primarily target the bacterial cell membrane.[16]

G cluster_cell Bacterial Cell cluster_outcome Outcome membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components (Ions, ATP) bactericidal Bactericidal Effect (Cell Death) cytoplasm->bactericidal protein_synthesis Protein Synthesis bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic enzyme Essential Enzymes enzyme->bacteriostatic This compound This compound (Terpenoid) This compound->membrane Disruption of Membrane Integrity (Lipophilic Interaction) This compound->protein_synthesis Inhibition This compound->enzyme Inhibition

Caption: General antimicrobial mechanisms of action for terpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cryptomeridiol Yield from Hydrodistillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the yield of Cryptomeridiol and related sesquiterpenoids from Cryptomeria japonica using hydrodistillation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the overall essential oil yield during hydrodistillation?

A1: The single most critical factor is the hydrodistillation time . Different chemical classes of compounds are extracted at different rates. While lighter monoterpenes distill quickly, heavier compounds like oxygen-containing sesquiterpenes (the class to which this compound belongs) are typically found in fractions collected later in the process.[1][2] Extending the distillation time is crucial for maximizing their recovery.

Q2: How does the preparation of the plant material impact extraction efficiency?

A2: Proper preparation is essential for increasing the surface area and disrupting secretory structures, which enhances extraction efficiency.[3] For Cryptomeria japonica foliage, cutting the material into small pieces (e.g., 2–3 cm) is a common practice.[1][2] For cones, homogenization with water to form a paste before distillation has been shown to be effective.[3] Crushing or grinding dried plant material to a particle size between 0.5 mm and 2 mm is also a recommended general practice.[4]

Q3: Can the water-to-plant material ratio be optimized to improve yield?

A3: Yes, the solid-to-liquid ratio is an important parameter.[5] While an excess of water can generate more steam and enhance the extraction of volatiles, an optimal ratio maximizes production while reducing solvent (water) consumption.[6][7] A common starting point is a 1:10 ratio of plant material (g) to water (mL).[5][6] For a 300g sample of fresh foliage, 3 L of water has been used effectively.[2]

Q4: Are there advanced hydrodistillation techniques that can improve yield and reduce extraction time?

A4: Microwave-Assisted Hydrodistillation (MAHD) is an advanced technique that can significantly reduce extraction time and energy consumption compared to conventional hydrodistillation.[8] The microwave energy directly heats the water within the plant material, leading to a more rapid extraction. This method has also been reported to increase the yield of higher-quality oxygenated compounds.[8]

Troubleshooting Guide

Problem: My yield of oxygen-containing sesquiterpenes, including this compound, is consistently low.

Solution Workflow:

  • Verify Distillation Time: Are you running the hydrodistillation for a sufficient duration? Studies on C. japonica show that oxygen-containing sesquiterpenes dominate the essential oil fractions collected between 30 and 240 minutes.[2] A short distillation (e.g., under 60 minutes) will primarily yield monoterpenes and result in a low recovery of this compound.[1][9]

    • Recommendation: Ensure a total hydrodistillation time of at least 4 hours.[2]

  • Assess Plant Material Preparation: Is the plant material adequately processed to allow for efficient extraction?

    • Recommendation: For fresh foliage, ensure it is cut into small, uniform pieces (2-3 cm).[1] For cones or other tougher materials, consider blending with water to create a paste, which radically increases the surface area for extraction.[3]

  • Review Plant Material Source and Handling: The chemical composition and yield of essential oils can vary based on the geographical origin, season of collection, and the specific part of the plant used.[10]

    • Recommendation: Use fresh foliage or cones for consistency. If using fresh material, it should be processed immediately or stored at -20°C to prevent degradation of volatile compounds.[2][3]

  • Check Condenser Efficiency: Is your Clevenger-type apparatus functioning correctly? Inefficient cooling can lead to the loss of volatile compounds with the exiting steam.

    • Recommendation: Ensure a steady and adequate flow of cold water through the condenser throughout the entire distillation process to minimize losses.

Experimental Protocols

Protocol 1: Standard Hydrodistillation of Cryptomeria japonica Foliage

This protocol is based on methodologies demonstrated to effectively fractionate essential oils from C. japonica.[2]

1. Plant Material Preparation:

  • Collect fresh aerial parts (foliage) of Cryptomeria japonica.
  • Remove any attached strobili (cones).
  • Cut the fresh foliage into small pieces approximately 2–3 cm in length.[1]
  • For determination of moisture content, a separate portion of the fresh sample can be air-dried to a constant weight.

2. Hydrodistillation Procedure:

  • Place 300 g of the prepared fresh foliage into a 5 L round-bottom flask.
  • Add 3 L of tap water to the flask.
  • Connect the flask to a Clevenger-type apparatus for essential oil collection.
  • Initiate heating. The extraction time begins upon the fall of the first drop of distillate into the collector.
  • Continue the hydrodistillation for a total of 4 hours to ensure the extraction of less volatile sesquiterpenoids.

3. Essential Oil Collection and Analysis:

  • The essential oil will separate from the aqueous distillate in the Clevenger arm.
  • After 4 hours, allow the apparatus to cool.
  • Carefully collect the essential oil from the apparatus.
  • The composition, including the relative percentage of this compound, can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Data Summary

The following table summarizes data from a fractional hydrodistillation study of C. japonica foliage. It illustrates how the chemical composition of the extracted essential oil changes over time, highlighting the optimal window for recovering oxygen-containing sesquiterpenes like this compound.

Hydrodistillation Timeframe (min)Essential Oil Yield (% w/f.w.)*Dominant Chemical ClassKey CompoundsReference
0–20.18%Monoterpene Hydrocarbons (92%)α-Pinene[2]
2–100.18%Monoterpene Hydrocarbons (45%)α-Pinene, Bornyl Acetate[2]
10–300.11%Oxygen-Containing Sesquiterpenes (42%)Elemol, Eudesmol Isomers[2]
30–600.06%Oxygen-Containing Sesquiterpenes (59%)Elemol, Eudesmol Isomers[2]
60–1200.08%Oxygen-Containing Sesquiterpenes (62%)Elemol, Eudesmol Isomers[2]
120–2400.08%Oxygen-Containing Sesquiterpenes (59%)Elemol, Eudesmol Isomers[2]
0-240 (Control) 0.82% Oxygen-Containing Sesquiterpenes Elemol, Eudesmol Isomers [2]

*% w/f.w. = percentage based on weight of fresh plant material.

Visual Guides

Experimental Workflow for Yield Optimization

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization p1 Collect Plant Material (e.g., Fresh Foliage) p2 Prepare Material (Cut into 2-3 cm pieces) p1->p2 e1 Set up Hydrodistillation (Clevenger Apparatus) p2->e1 e2 Define Parameters - Plant/Water Ratio (e.g., 1:10) - Distillation Time (e.g., 4 hours) e1->e2 e3 Perform Distillation e2->e3 a1 Collect Essential Oil Fractions e3->a1 a2 Analyze Composition (GC-MS) a1->a2 a3 Identify this compound Yield a2->a3 a4 Adjust Parameters & Repeat if Necessary a3->a4 a4->e2

Caption: Workflow for optimizing this compound yield.

Troubleshooting Low Yield

G start Low this compound Yield q1 Is total distillation time > 3 hours? start->q1 q2 Was plant material finely divided/homogenized? q1->q2 Yes res1 SOLUTION: Increase distillation time to 4+ hours. Heavier sesquiterpenes distill late. q1->res1 No q3 Was the correct plant part used (foliage/cones)? q2->q3 Yes res2 SOLUTION: Reduce particle size. Cut foliage to 2-3 cm or blend cones. q2->res2 No res3 SOLUTION: Confirm plant part. Yields vary significantly between foliage, wood, and cones. q3->res3 No end_node Yield Optimized q3->end_node Yes res1->q1 res2->q2 res3->q3

References

Addressing Cryptomeridiol stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cryptomeridiol in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring eudesmane-type sesquiterpenoid. It has been identified as a potential skin-whitening agent due to its inhibitory activity on melanogenesis in B16 melanoma cells.[1] Additionally, it has been shown to exhibit a significant inhibitory effect on Platelet-Activating Factor (PAF) receptor binding.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

Like many other sesquiterpenoids, the stability of this compound can be influenced by several factors, including:

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light Exposure: Photodegradation can occur, especially in UV-transparent containers.

  • pH: Acidic or basic conditions can catalyze hydrolysis or isomerization reactions.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to degradation.

Q3: Which solvents are recommended for storing this compound stock solutions?

For short-term storage, aprotic solvents like Dimethyl Sulfoxide (DMSO) are often preferred for their ability to solubilize a wide range of compounds and are generally considered to be relatively inert.[2] For longer-term storage, it is advisable to store solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. While direct stability data for this compound is limited, studies on other natural products suggest that storage in anhydrous solvents is crucial.

Q4: How can I monitor the degradation of this compound in my samples?

The most common method for monitoring the degradation of a compound is through High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.[3] The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in the experimental solvent or buffer.Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, assess the stability of this compound at the experimental pH and temperature over the time course of the assay. Consider using a co-solvent like DMSO at a low final concentration (typically <0.5%) to maintain solubility and stability.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.Review the storage conditions of the stock solution (temperature, light exposure). Analyze the solvent blank to rule out solvent-related impurities. If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or buffer.Verify the solubility of this compound in the solvent system. Consider using a different solvent or a co-solvent system. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO or ethanol can improve solubility.[4]
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation or solvent evaporation.Always use tightly sealed vials for storage. Re-quantify the concentration of your stock solution periodically using a validated analytical method. Prepare working solutions fresh from a concentrated stock.

Data on this compound Stability

While specific, publicly available quantitative stability data for this compound across a range of solvents is limited, the following table provides a representative overview based on the general stability of sesquiterpenoids in common laboratory solvents. This data should be considered illustrative and it is highly recommended to perform your own stability assessment for your specific experimental conditions.

SolventStorage ConditionExpected Stability (Illustrative)Potential Degradation Pathways
Dimethyl Sulfoxide (DMSO) -20°C, Dark, AnhydrousGood (months)Oxidation, Hydrolysis (if wet DMSO is used)[2][5][6]
Ethanol -20°C, DarkModerate (weeks to months)[7][8]Esterification (with acidic impurities), Oxidation
Methanol -20°C, DarkModerate (weeks to months)Similar to ethanol
Acetone -20°C, DarkFair to Moderate (weeks)Potential for aldol condensation with impurities
Acetonitrile -20°C, DarkGood (months)Generally stable, but can be susceptible to hydrolysis under acidic or basic conditions
Aqueous Buffers (e.g., PBS) 4°C, DarkPoor (hours to days)Hydrolysis, pH-dependent isomerization

Experimental Protocols

Protocol: Assessment of this compound Stability in an Organic Solvent

This protocol outlines a general procedure for assessing the stability of this compound in a chosen organic solvent using HPLC.

1. Materials:

  • This compound (high purity standard)

  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile, DMSO)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the this compound peak. This serves as the initial time point.

  • Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve a vial from storage.

  • Allow the solution to come to room temperature.

  • Dilute and analyze by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_samples Aliquot into Vials for Different Time Points prep_stock->prep_samples initial_analysis T=0 Analysis prep_samples->initial_analysis storage Store Samples under Defined Conditions initial_analysis->storage timepoint_analysis Analyze at Predetermined Time Intervals storage->timepoint_analysis calc_recovery Calculate % Recovery of this compound timepoint_analysis->calc_recovery identify_degradants Identify Potential Degradation Products timepoint_analysis->identify_degradants

Caption: A flowchart illustrating the key steps in assessing the stability of this compound.

Potential Signaling Pathway Inhibition by this compound

Given that this compound inhibits melanogenesis, it likely interferes with the signaling cascade that leads to melanin production. One of the key pathways is the cAMP/PKA pathway, which is activated by α-melanocyte-stimulating hormone (α-MSH).

G Hypothesized Inhibition of Melanogenesis Pathway cluster_pathway Melanogenesis Signaling cluster_inhibitor Inhibitory Action aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR Tyrosinase MITF->TYR Melanin Melanin Synthesis TYR->Melanin Crypto This compound Crypto->MITF Potential Inhibition

References

Technical Support Center: Optimization of Mobile Phase for Cryptomeridiol Separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of Cryptomeridiol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound separation on a C18 column?

A good starting point for the mobile phase is a gradient elution using acetonitrile and water, with both solvents containing a small amount of acid, such as 0.1% formic acid. This is based on successful methods for the separation of structurally similar eudesmane sesquiterpenes. A gradient allows for the effective elution of a wider range of compounds with varying polarities that may be present in a crude extract.

Q2: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Gradient elution , where the mobile phase composition changes over time, is generally recommended for the initial analysis of complex samples like plant extracts. It helps to ensure the elution of all compounds, providing a good overview of the sample composition and preventing strongly retained compounds from remaining on the column.

  • Isocratic elution , which uses a constant mobile phase composition, can be developed once the retention behavior of this compound is understood.[1] It is simpler, more reproducible, and often faster for routine analysis and quantification of a specific target compound once the optimal solvent strength has been determined.[1]

Q3: What are the most common organic modifiers to use with water in the mobile phase for this compound?

The most common organic modifiers for reversed-phase HPLC are acetonitrile and methanol.[2]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

  • Methanol is a more cost-effective option and can offer different selectivity compared to acetonitrile, which might be advantageous in resolving this compound from closely eluting impurities.

Q4: Why is an acid, like formic acid, often added to the mobile phase?

Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase serves several purposes:

  • Improved peak shape: For ionizable compounds, maintaining a consistent low pH can suppress ionization, leading to sharper, more symmetrical peaks.[3]

  • Enhanced retention: By keeping analytes in their non-ionized form, their hydrophobicity increases, leading to better retention on a C18 column.

  • Increased reproducibility: Buffering the mobile phase helps to maintain a stable pH, which is crucial for reproducible retention times.[4]

Q5: How does the column temperature affect the separation of this compound?

Column temperature is an important parameter that can influence the separation:

  • Decreased viscosity: Higher temperatures reduce the viscosity of the mobile phase, leading to lower backpressure and potentially allowing for faster flow rates.

  • Improved efficiency: Increased temperature can enhance mass transfer kinetics, resulting in sharper peaks and better resolution.

  • Changes in selectivity: Temperature can alter the selectivity of the separation, meaning the relative retention of different compounds can change. It is generally recommended to maintain a constant and controlled column temperature (e.g., 30-40 °C) for reproducible results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with residual silanols on the stationary phase. 3. Inappropriate mobile phase pH. 4. Dead volume in the system.1. Reduce the injection volume or sample concentration. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 3. Adjust the mobile phase pH with an appropriate buffer or acid (e.g., 0.1% formic acid). 4. Check and tighten all fittings; use tubing with a smaller internal diameter.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column equilibration is insufficient. 4. Pump malfunction or leaks.1. Prepare the mobile phase accurately by volume or weight; ensure thorough mixing.[5] 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. 4. Check for leaks in the pump and fittings; purge the pump to remove air bubbles.
No Peaks or Very Small Peaks 1. Injector issue. 2. Detector is not set to the correct wavelength. 3. Sample degradation. 4. The compound is strongly retained on the column.1. Ensure the injector is functioning correctly and the sample loop is completely filled. 2. Check the UV spectrum of this compound and set the detector to its maximum absorbance wavelength (λmax). 3. Prepare fresh samples and standards. 4. Increase the organic solvent percentage in the mobile phase or use a stronger solvent.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, or tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. 4. Flow rate is too high.1. Reverse-flush the column (if permitted by the manufacturer's instructions); replace the guard column or inline filter. 2. Ensure the buffer is soluble in the highest organic concentration of your gradient; filter the mobile phase. 3. Increase the column temperature or switch to a less viscous organic solvent (e.g., acetonitrile instead of methanol). 4. Reduce the flow rate.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent is incompatible with the mobile phase. 3. Column void or channeling.1. Replace the column inlet frit or the column itself. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Replace the column.

Experimental Protocols

Protocol 1: Gradient Elution for General Profiling and Method Development

This protocol is adapted from a method for the separation of eudesmane sesquiterpenes and is suitable for the initial analysis of plant extracts for this compound.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-50% B over 10 min, then 50-95% B from 10-45 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Protocol 2: Isocratic Elution for Quantification

This protocol is a starting point for developing a quantitative method once the approximate elution conditions for this compound are known from the gradient run. The percentage of acetonitrile should be optimized based on the retention time observed in the gradient analysis.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the λmax of this compound
Injection Volume 10 µL

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Validation prep_sample Prepare Sample and Standards gradient_run Initial Gradient Run (Acetonitrile/Water + 0.1% Formic Acid) prep_sample->gradient_run select_column Select C18 Column select_column->gradient_run eval_chrom Evaluate Chromatogram (Peak Shape, Retention Time) gradient_run->eval_chrom isocratic_dev Develop Isocratic Method (Optimize % Acetonitrile) eval_chrom->isocratic_dev Good Separation? fine_tune Fine-Tune Parameters (Flow Rate, Temperature) eval_chrom->fine_tune Needs Improvement? isocratic_dev->fine_tune validate Validate Method (Linearity, Precision, Accuracy) fine_tune->validate routine_analysis Routine Analysis validate->routine_analysis

Caption: Workflow for RP-HPLC mobile phase optimization for this compound.

HPLC_Troubleshooting_Tree cluster_retention Retention Time Issues cluster_shape Peak Shape Issues cluster_pressure System Pressure Issues start Chromatographic Problem Identified rt_issue Variable Retention Times? start->rt_issue shape_issue Peak Tailing/Fronting? start->shape_issue pressure_issue High Backpressure? start->pressure_issue rt_sol1 Check Mobile Phase Prep & Temp rt_issue->rt_sol1 Yes rt_sol2 Ensure Column Equilibration rt_sol1->rt_sol2 shape_sol1 Adjust Sample Concentration shape_issue->shape_sol1 Yes shape_sol2 Optimize Mobile Phase pH shape_sol1->shape_sol2 pressure_sol1 Check for Blockages pressure_issue->pressure_sol1 Yes pressure_sol2 Filter Mobile Phase pressure_sol1->pressure_sol2

Caption: Troubleshooting decision tree for common RP-HPLC issues.

References

Technical Support Center: Long-Term Storage and Preservation of Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and preservation of Cryptomeridiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to store it in an airtight container, preferably made of amber glass to protect against UV light degradation. The container should be sealed tightly to minimize exposure to oxygen and moisture. For extended periods, storage at -20°C is advisable.

Q2: How should I store this compound in solution?

A2: If you need to store this compound in solution, it is crucial to use a high-purity, anhydrous solvent. The choice of solvent can impact stability, and it is recommended to perform a small-scale stability test with your chosen solvent if long-term storage in solution is necessary. Solutions should be stored at -20°C or lower in tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to air.

Q3: My this compound sample has changed color. What does this indicate?

A3: A change in color, such as yellowing, can be an indication of degradation. This may be caused by exposure to light, heat, or oxygen. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with experiments.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: To confirm degradation, you can use chromatographic techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the chromatogram of your current sample with a reference standard or a previously analyzed sample, you can identify the appearance of new peaks, which may correspond to degradation products.

Q5: What are the likely degradation pathways for this compound?

A5: As a di-hydroxylated eudesmane sesquiterpenoid, this compound is susceptible to degradation through oxidation and dehydration.[2] The tertiary alcohol groups can be prone to elimination reactions, especially under acidic or heated conditions. Oxidation can lead to the formation of ketone or other oxygenated derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced biological activity in experiments Degradation of this compound due to improper storage.Verify the purity of your this compound sample using HPLC. If degradation is confirmed, use a fresh, properly stored sample. Review your storage procedures to ensure they align with the best practices outlined in the FAQs.
Inconsistent results between experimental batches Variability in the stability of this compound solutions.Prepare fresh solutions of this compound for each experiment. If solutions must be stored, do so at -20°C or below for a limited time and validate their stability for the intended storage duration.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.Attempt to identify the degradation products using mass spectrometry (MS).[1] Consider potential degradation pathways such as oxidation or dehydration when interpreting the mass spectra. Adjust storage and handling procedures to minimize the formation of these impurities.
Precipitation of this compound from solution upon storage Poor solubility or solvent evaporation.Ensure the chosen solvent is appropriate for the desired concentration and storage temperature. Use high-quality, tightly sealing vials to prevent solvent evaporation. If precipitation persists, consider preparing fresh solutions as needed.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Forced Degradation

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][5][6]

1. Materials:

  • This compound
  • HPLC-grade methanol and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV detector or Mass Spectrometer
  • pH meter
  • Photostability chamber
  • Oven

2. Procedure:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 1N NaOH.

    • Analyze the sample by HPLC.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated sample in methanol.

    • Analyze the sample by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to light in a photostability chamber (ICH Q1B conditions).

    • Analyze the sample by HPLC at appropriate time intervals.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Calculate the percentage degradation of this compound.
  • Identify and characterize any significant degradation products using mass spectrometry.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use Solid_this compound Solid this compound Airtight_Container Airtight Amber Glass Container Solid_this compound->Airtight_Container Storage_Conditions Cool, Dark, Dry (-20°C Recommended) Airtight_Container->Storage_Conditions Prepare_Solution Prepare Solution (Anhydrous Solvent) Storage_Conditions->Prepare_Solution Retrieve for use Short_Term_Storage Short-Term Storage (-20°C or lower) Prepare_Solution->Short_Term_Storage Analysis Purity Analysis (e.g., HPLC) Prepare_Solution->Analysis Experiment Biological/Chemical Experiment Analysis->Experiment degradation_pathway cluster_degradation Potential Degradation Pathways This compound This compound (C15H28O2) Oxidation Oxidation (e.g., exposure to air) This compound->Oxidation Dehydration Dehydration (e.g., acidic conditions, heat) This compound->Dehydration Oxidized_Products Oxidized Derivatives (e.g., Ketones) Oxidation->Oxidized_Products Dehydrated_Products Dehydrated Analogs Dehydration->Dehydrated_Products

References

Identifying and minimizing interference in Cryptomeridiol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Cryptomeridiol and minimizing analytical interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary analytical techniques for the quantification of sesquiterpenoids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS/MS is advantageous for less volatile or thermally labile compounds and can offer high selectivity and sensitivity.

Q2: What are the major sources of interference in this compound quantification?

A2: The main sources of interference include:

  • Matrix Effects: Components of the sample matrix (e.g., lipids, pigments, and other secondary metabolites from plant extracts) can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Isomeric and Isobaric Compounds: Eudesmane sesquiterpenoids, the class to which this compound belongs, are known for their structural diversity.[3] Isomers (same molecular formula, different structure) and isobars (different formula, same nominal mass) can co-elute and have similar mass spectral fragmentation patterns, leading to overestimation.

  • Co-eluting Compounds: Other compounds in the extract with similar retention times can interfere with the chromatographic peak of this compound.

  • Contamination: Impurities from solvents, glassware, or sample handling can introduce interfering signals.

Q3: How can I minimize matrix effects?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively isolate this compound and remove interfering matrix components.[1][4]

  • Chromatographic Separation: Optimizing the GC or LC method to achieve baseline separation of this compound from matrix components is crucial.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for consistent matrix effects.

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can correct for variations in sample preparation and matrix-induced signal suppression or enhancement.

Q4: Can this compound degrade during sample preparation or analysis?

A4: Like many natural products, this compound may be susceptible to degradation under certain conditions. Factors such as exposure to high temperatures, extreme pH, light, and oxidizing agents should be controlled during sample extraction, storage, and analysis.[5][6][7] Stability studies should be performed to assess the stability of this compound in the chosen solvents and under the analytical conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
Possible Cause Suggested Solution
Active sites in the GC inlet or column - Use a deactivated inlet liner. - Perform regular column conditioning. - Consider derivatization of this compound to improve volatility and reduce interactions.
Co-eluting matrix components - Optimize the temperature program to improve separation. - Enhance sample cleanup to remove interfering compounds.
Improper injection technique - Optimize injection volume and speed. - Ensure the syringe is clean and functioning correctly.
Issue 2: Inconsistent Quantification Results (High Variability)
Possible Cause Suggested Solution
Matrix effects - Implement matrix-matched calibration. - Use a suitable internal standard (ideally, a stable isotope-labeled analog). - Perform a more rigorous sample cleanup using SPE or LLE.[1][4]
Inconsistent sample preparation - Ensure precise and consistent execution of the extraction and dilution steps. - Use calibrated pipettes and volumetric flasks.
Instrument instability - Check for leaks in the GC or LC system. - Verify the stability of the MS detector response by injecting a standard solution multiple times.
Analyte instability - Investigate the stability of this compound in the sample solvent and under the storage conditions.[5][6][7] Analyze samples as quickly as possible after preparation.
Issue 3: Suspected Interference from Isomeric or Isobaric Compounds
Possible Cause Suggested Solution
Co-elution of isomers/isobars - Optimize the chromatographic method (e.g., change the column, modify the mobile phase gradient in LC, or adjust the temperature program in GC) to achieve separation. - Use high-resolution mass spectrometry (HRMS) to differentiate between isobaric compounds based on their exact mass.
Similar fragmentation patterns - In MS/MS, carefully select precursor-product ion transitions that are specific to this compound. - Analyze reference standards of potential interfering isomers to confirm their fragmentation patterns and retention times.

Quantitative Data Summary

Due to the limited availability of specific quantitative validation data for this compound in the public domain, the following tables present representative data for the quantification of other sesquiterpenoids using GC-MS and LC-MS/MS. These values can serve as a general reference for what to expect in terms of analytical performance.

Table 1: Representative GC-MS Method Validation Parameters for Sesquiterpenoid Quantification

Parameterβ-Caryophylleneα-Copaeneα-Humulene
Linearity Range (mM) 0.10 - 18.740.10 - 18.740.10 - 18.74
Limit of Detection (LOD) (mM) 0.0030.0050.004
Limit of Quantification (LOQ) (mM) 0.0100.0170.013
Recovery (%) 74.71 - 88.3174.71 - 88.3174.71 - 88.31
Precision (RSD %) < 10< 10< 10
Data adapted from a validation study on sesquiterpenes in copaiba oils.[1]

Table 2: Representative LC-MS/MS Method Validation Parameters for Sesquiterpene Lactone Quantification

ParameterLinderagalactone DLinderagalactone CNeolinderalactone
Linearity (r²) ≥ 0.9992≥ 0.9992≥ 0.9992
Recovery (%) 97.3 - 103.497.3 - 103.497.3 - 103.4
Precision (RSD %) < 4.8< 4.8< 4.8
Data adapted from a validation study on sesquiterpene lactones in Lindera aggregata.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general procedure for the extraction of this compound from a plant matrix. Optimization may be required depending on the specific plant material.

  • Sample Collection and Drying: Collect fresh plant material and air-dry or freeze-dry to a constant weight.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or hexane).

    • Perform extraction using one of the following methods:

      • Maceration: Let the mixture stand for 24-48 hours at room temperature with occasional shaking.[9]

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes.[9][10]

      • Soxhlet Extraction: Extract for 4-6 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or hexane) for GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Quantification of this compound (Representative)

This protocol is a representative method and may require optimization for your specific instrument and sample.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C₁₅H₂₆O₂), characteristic ions should be selected based on its mass spectrum.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction (Maceration/UAE/Soxhlet) grinding->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution filtration->reconstitution gcms_lcms GC-MS or LC-MS/MS Analysis reconstitution->gcms_lcms data_processing Data Processing & Quantification gcms_lcms->data_processing results Results data_processing->results Troubleshooting_Interference cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Quantification matrix_effects Matrix Effects issue->matrix_effects isomers Isomeric/Isobaric Interference issue->isomers coelution Co-eluting Compounds issue->coelution sample_prep Optimize Sample Preparation (SPE, LLE) matrix_effects->sample_prep calibration Use Matrix-Matched Calibrants/Internal Standards matrix_effects->calibration chromatography Optimize Chromatography isomers->chromatography ms_method Refine MS Method (HRMS, Specific Transitions) isomers->ms_method coelution->sample_prep coelution->chromatography

References

Technical Support Center: Separation of Cryptomeridiol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of Cryptomeridiol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for separating this compound diastereomers?

A1: The main strategies for separating diastereomers like this compound, which have different physical properties, include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers.[1][2][3][4][5] These methods exploit the differences in interaction between the diastereomers and the stationary phase of the chromatography column.

  • Crystallization: Fractional crystallization can be an effective method, particularly on a larger scale.[6][7][8] This technique relies on the differential solubility of the diastereomers in a specific solvent system.

  • Derivatization: In some cases, converting the diastereomers into new derivatives with more significant physical differences can facilitate separation by chromatography or crystallization.[6][9]

Q2: Do I need a chiral column to separate diastereomers?

A2: Not necessarily. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct physical and chemical properties.[4][7][10] Therefore, they can often be separated on standard, achiral stationary phases (e.g., silica, C18) using techniques like HPLC.[4] However, chiral columns can sometimes provide better selectivity for closely related diastereomers.[2][3]

Q3: What is the difference between separating enantiomers and diastereomers?

A3: Enantiomers are non-superimposable mirror images with identical physical properties, requiring a chiral environment (e.g., a chiral column or resolving agent) for separation.[9][11][12] Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties, allowing for their separation by standard laboratory techniques like chromatography and crystallization.[7][9]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomer Peaks in HPLC

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the diastereomers.

  • Peaks are overlapping significantly, preventing accurate quantification or isolation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Stationary Phase 1. Switch Column Chemistry: If using a standard C18 column, try a different stationary phase like a phenyl-hexyl, cyano, or even a bare silica column in normal-phase mode.[1][2] Chiral columns can also be explored for improved selectivity.[2][3]Different stationary phases offer varying selectivities based on interactions like pi-pi bonding, dipole-dipole interactions, and hydrogen bonding, which can enhance the separation of diastereomers.
Suboptimal Mobile Phase Composition 2. Modify the Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC, try different organic modifiers (e.g., switch from acetonitrile to methanol) or add a small percentage of a different solvent.[1] For normal-phase, experiment with different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate vs. hexane/dichloromethane).[13]Changing the mobile phase composition alters the polarity and solvent strength, which directly impacts the retention and selectivity of the separation.
Isocratic Elution is Insufficient 3. Implement a Gradient: If using an isocratic method, develop a shallow gradient elution. This can help to sharpen peaks and improve the resolution of closely eluting compounds.[14]A gradient elution modifies the mobile phase strength during the run, which can improve peak shape and resolve components that are difficult to separate under isocratic conditions.
Temperature Effects 4. Adjust Column Temperature: Investigate the effect of temperature on the separation. Try running the separation at both elevated and sub-ambient temperatures.Temperature can influence the thermodynamics of the interactions between the analytes and the stationary phase, sometimes leading to improved resolution.
Issue 2: Difficulty with Crystallization of a Single Diastereomer

Symptoms:

  • Both diastereomers co-crystallize.

  • The desired diastereomer does not crystallize, or the yield is very low.

  • An oil is formed instead of crystals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Solvent Choice 1. Screen a Variety of Solvents: Systematically test a range of solvents with varying polarities and functional groups. Use a small amount of the diastereomeric mixture for these screening experiments.The solubility of each diastereomer is highly dependent on the solvent. The ideal solvent will have a significant solubility difference between the two diastereomers at a given temperature.
Supersaturation is Not Optimal 2. Control the Rate of Supersaturation: Experiment with different methods to achieve supersaturation, such as slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent.The rate at which supersaturation is achieved can significantly impact crystal growth and purity. Slower processes often lead to higher quality crystals of a single diastereomer.
Presence of Impurities 3. Purify the Mixture: If the diastereomeric mixture contains other impurities, purify it by flash chromatography before attempting crystallization.Impurities can inhibit crystallization or act as nucleation sites for the undesired diastereomer.
Formation of a Stable Racemic Compound 4. Consider Derivatization: If direct crystallization is unsuccessful, consider creating a derivative of the this compound diastereomers with a chiral resolving agent to form new diastereomeric salts with potentially more distinct crystallization properties.[6][11]Derivatization can lead to new compounds with significantly different crystal packing and solubility properties, making separation by crystallization more feasible.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Diastereomer Separation
  • Initial Column and Mobile Phase Screening:

    • Columns:

      • C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

      • Cyano (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phases (Reversed-Phase):

      • A: Water

      • B: Acetonitrile or Methanol

    • Mobile Phases (Normal-Phase with Cyano or Silica):

      • A: Hexane

      • B: Ethyl Acetate or Isopropanol

    • Procedure:

      • Prepare a standard solution of the this compound diastereomer mixture (e.g., 1 mg/mL in methanol).

      • Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) on each column/mobile phase combination.

      • Monitor the elution profile using a UV detector (wavelength to be determined based on the UV absorbance of this compound).

      • Identify the column and mobile phase system that shows the best initial separation (two distinct peaks, even if overlapping).

  • Method Optimization:

    • Focus on the most promising system from the initial screen.

    • Gradient Optimization: Adjust the slope of the gradient. A shallower gradient over the elution range of the diastereomers will often improve resolution.

    • Isocratic Development: If the retention times are close, an isocratic method with an optimized mobile phase ratio may provide better separation.

    • Flow Rate and Temperature: Fine-tune the flow rate (e.g., 0.8-1.2 mL/min) and column temperature to maximize resolution.

Protocol 2: Fractional Crystallization Screening
  • Solvent Selection:

    • Prepare small, saturated solutions of the this compound diastereomer mixture in a variety of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) in small vials.

    • Allow the solvents to evaporate slowly at room temperature.

    • Observe which vials form crystalline material.

  • Crystallization Method Development:

    • Based on the initial screen, select the most promising solvent(s).

    • Slow Cooling: Dissolve the diastereomeric mixture in a minimal amount of the chosen solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

    • Slow Evaporation: Dissolve the mixture in a suitable solvent and leave the container partially open to allow for slow evaporation.

    • Vapor Diffusion: Dissolve the mixture in a good solvent and place this in a sealed container with a larger volume of a poor solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the primary solvent, inducing crystallization.

  • Analysis of Crystals:

    • Isolate the formed crystals by filtration.

    • Analyze the purity of the crystals and the remaining mother liquor by a suitable analytical method (e.g., the developed HPLC method) to determine if the diastereomers have been successfully separated.

Data Presentation

Table 1: Illustrative HPLC Screening Results for this compound Diastereomers

Column Mobile Phase Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
C18Acetonitrile/Water12.512.80.8
Phenyl-HexylAcetonitrile/Water14.215.01.6
CyanoHexane/IPA8.19.52.1

Table 2: Illustrative Fractional Crystallization Screening Results

Solvent Result Purity of Crystals (Diastereomer 1:Diastereomer 2)
HexaneNo CrystalsN/A
AcetoneOilN/A
Ethyl AcetateCrystals Formed85:15
MethanolAmorphous Solid55:45

Visualizations

experimental_workflow cluster_start Starting Material cluster_hplc HPLC Separation Strategy cluster_cryst Crystallization Strategy cluster_end Outcome start This compound Diastereomer Mixture hplc_screen Screen Stationary & Mobile Phases start->hplc_screen Inject into HPLC cryst_screen Screen Solvents start->cryst_screen Dissolve in Solvent hplc_optimize Optimize Gradient, Flow Rate, Temp. hplc_screen->hplc_optimize hplc_collect Collect Fractions hplc_optimize->hplc_collect hplc_analyze Analyze Purity hplc_collect->hplc_analyze end Pure Diastereomers hplc_analyze->end cryst_optimize Optimize Crystallization Conditions cryst_screen->cryst_optimize cryst_filter Filter Crystals cryst_optimize->cryst_filter cryst_analyze Analyze Purity of Crystals & Mother Liquor cryst_filter->cryst_analyze cryst_analyze->end

Caption: Workflow for separating this compound diastereomers.

troubleshooting_logic cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Parameters start Poor Peak Resolution? change_solvent Change Organic Modifier (e.g., ACN to MeOH) start->change_solvent Yes change_column Try a Different Column (e.g., Phenyl, Cyano) start->change_column Yes change_temp Adjust Column Temperature start->change_temp Yes try_gradient Implement a Shallow Gradient change_solvent->try_gradient end Resolution Improved try_gradient->end change_column->end change_temp->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Optimizing reaction conditions for the semi-synthesis of Cryptomeridiol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the semi-synthesis of Cryptomeridiol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting points for the semi-synthesis of this compound derivatives?

The semi-synthesis of this compound derivatives often begins with this compound itself, which is a eudesmane-type sesquiterpenoid diol. Another starting point can be microbially hydroxylated versions of this compound, such as 11,12-dihydroxylated metabolites, which can then be further modified.[1][2]

Q2: What types of derivatives are commonly synthesized from this compound?

Common derivatizations involve modifications of the hydroxyl groups present in the this compound structure. These can include:

  • Esterification (e.g., Acetylation): To introduce ester groups.

  • Etherification: To introduce ether linkages.

  • Oxidation: To convert hydroxyl groups to ketones.[3]

  • Lactone formation: As seen in the semi-synthesis of 11-hydroxyeudesmanolides from hydroxylated this compound precursors.[1][2]

Q3: Why is derivatization of this compound important?

Derivatization of natural products like this compound is crucial for exploring structure-activity relationships (SAR).[4] By creating a library of derivatives, researchers can identify compounds with enhanced cytotoxic activity against cancer cell lines or other improved pharmacological properties.[5][6][7]

Q4: What are the main challenges in the semi-synthesis of this compound derivatives?

Challenges in the semi-synthesis of natural product derivatives often include:

  • Structural Complexity: The intricate three-dimensional structure of this compound can lead to issues with steric hindrance and regioselectivity.

  • Limited Availability of Starting Material: As a natural product, the supply of this compound may be limited.[4]

  • Need for Precise Synthetic Methods: Achieving desired transformations without affecting other functional groups requires carefully optimized reaction conditions.[4]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Symptoms:

  • The final yield of the desired derivative is significantly lower than expected.

  • A large amount of starting material remains unreacted.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Reagent Increase the molar equivalents of the derivatizing agent (e.g., acylating or alkylating agent).
Inadequate Catalyst Activity or Loading If using a catalyst, try increasing the catalyst loading or using a fresh batch. For acid- or base-catalyzed reactions, consider a stronger acid/base or a different catalytic system.
Suboptimal Reaction Temperature Some reactions require higher temperatures to overcome activation energy barriers. Try incrementally increasing the reaction temperature. Conversely, for exothermic reactions or sensitive compounds, a lower temperature might prevent degradation.
Incorrect Solvent The solvent can significantly impact reaction rates and yields. Consider switching to a solvent with a different polarity or a higher boiling point. Aprotic polar solvents like DMF or DMSO can sometimes enhance reaction rates.[8]
Moisture or Air Sensitivity If your reagents or intermediates are sensitive to moisture or air, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation The desired product might be unstable under the reaction or workup conditions. Consider reducing the reaction time or using milder workup procedures.
Problem 2: Formation of Multiple Products/Side Reactions

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in the crude reaction mixture.

  • Difficulty in isolating the desired product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Lack of Regioselectivity This compound has multiple hydroxyl groups. To achieve selectivity, consider using protecting groups to block more reactive sites before performing the desired modification.
Over-reaction If multiple hydroxyl groups are being derivatized unintentionally, reduce the equivalents of the derivatizing agent and monitor the reaction closely over time to stop it at the desired point.
Side Reactions with Solvent Some solvents can participate in side reactions. For example, using an alcohol as a solvent in an alkylation reaction can lead to the formation of an ether with the solvent.[8] Choose an inert solvent.
Epimerization or Rearrangement Acidic or basic conditions can sometimes lead to changes in stereochemistry or molecular rearrangements. Consider using milder reaction conditions or a different catalyst.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The product and starting material or impurities have very similar polarities, making separation by column chromatography difficult.

  • The product is unstable on silica gel.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Similar Polarity of Compounds Try different solvent systems for column chromatography. If silica gel is not effective, consider using a different stationary phase like alumina or reverse-phase silica.
Product Instability on Silica The acidic nature of silica gel can degrade some compounds. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different purification method like preparative HPLC or crystallization.
Non-volatile Impurities from Reagents Ensure that all reagents are of high purity and that any non-volatile byproducts are removed during the workup before attempting chromatography.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to achieving high yields and purity. Below is a template table for documenting your optimization experiments.

Table 1: Example of Reaction Optimization for Acetylation of this compound

EntryAcetic Anhydride (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
11.5DMAP (10)Pyridine251265
22.0DMAP (10)Pyridine251280
32.0DMAP (20)Pyridine251285
42.0DMAP (10)DCM252470
52.0DMAP (10)Pyridine50492

This is a hypothetical table for illustrative purposes.

Experimental Protocols

The following are generalized protocols for common derivatization reactions that can be adapted for this compound. Note: These protocols may require optimization for your specific derivative.

Protocol 1: General Procedure for O-Acetylation

This protocol is based on standard acetylation procedures using acetic anhydride and pyridine.[9]

  • Dissolution: Dissolve this compound (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) dropwise.[9]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding methanol.

  • Workup: Co-evaporate the reaction mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol is based on the classical Williamson ether synthesis for forming ether linkages.[10]

  • Alkoxide Formation: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH) (1.1 equiv. per hydroxyl group) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equiv. per hydroxyl group) to the solution of the alkoxide.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound Starting Material dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent & Catalyst dissolve->add_reagent stir Stir at Optimal Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Pure this compound Derivative purify->end

Caption: General experimental workflow for the semi-synthesis of this compound derivatives.

troubleshooting_workflow start Low Yield of Desired Product check_sm Is Starting Material Consumed? start->check_sm increase_reagents Increase Reagents/Catalyst/Temp/Time check_sm->increase_reagents No check_side_products Are Side Products Observed? check_sm->check_side_products Yes optimize_conditions Optimize for Selectivity (Temp, Solvent, Protecting Groups) check_side_products->optimize_conditions Yes workup_issue Potential Workup/Purification Loss check_side_products->workup_issue No

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Isolation of Sesquiterpenoids like Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of sesquiterpenoids, with a particular focus on Cryptomeridiol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.

FAQ 1: Low Yield of this compound

Question: We are experiencing a very low yield of this compound from our plant material. What are the potential causes and how can we improve our recovery?

Answer: Low yields are a common issue in natural product isolation and can stem from several factors throughout the process. Here are some key areas to investigate:

  • Inappropriate Extraction Solvent: The choice of solvent is critical for efficiently extracting sesquiterpenoids. The polarity of the solvent must be well-matched with the target compound.

  • Degradation of the Target Compound: Sesquiterpenoids can be sensitive to heat, light, and acidic conditions, leading to degradation during extraction and purification.[1]

  • Incomplete Extraction: The extraction time and method may not be sufficient to fully extract the compound from the plant matrix.

  • Losses During Purification: Significant amounts of the compound can be lost during chromatographic steps and solvent partitioning.

Troubleshooting Suggestions:

  • Optimize Extraction Solvent: Experiment with a range of solvents with varying polarities. For sesquiterpenoids like this compound, solvents of intermediate polarity such as ethyl acetate, dichloromethane, or a mixture of hexane and acetone are often effective.

  • Control Extraction Conditions: Avoid high temperatures by using methods like maceration or ultrasound-assisted extraction at room temperature.[2][3] Protect the extract from light by using amber-colored glassware.

  • Ensure Complete Extraction: Increase the extraction time or perform multiple extraction cycles to ensure maximum recovery from the plant material.

  • Minimize Losses in Purification: Carefully select chromatographic conditions to achieve good separation and recovery. Monitor fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the target compound.

Logical Relationship: Factors Contributing to Low Yield

low_yield LowYield Low Yield of this compound Extraction Extraction Issues LowYield->Extraction Degradation Compound Degradation LowYield->Degradation Purification Purification Losses LowYield->Purification Solvent Inappropriate Solvent Extraction->Solvent Time Insufficient Time Extraction->Time Conditions Harsh Conditions (Heat, Light, Acid) Degradation->Conditions CoElution Poor Separation (Co-elution) Purification->CoElution

Caption: Factors leading to low yield of this compound.

FAQ 2: Co-elution with Structurally Similar Sesquiterpenoids

Question: During column chromatography and HPLC, this compound is co-eluting with other isomeric sesquiterpenoids. How can we improve the separation?

Answer: Co-elution is a significant challenge when isolating compounds from a complex mixture of structurally related molecules like sesquiterpenoids.[4] Here are some strategies to enhance separation:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is the most common approach. Small changes in the polarity or composition of the mobile phase can significantly alter the retention times of closely related compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with a different separation mechanism (e.g., from normal phase silica to reverse phase C18, or using a more specialized column like one with cyanopropyl or diol functional groups) can be effective.

  • Employ Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, can improve the resolution of complex mixtures.[5]

  • Consider a Different Chromatographic Technique: Techniques like Centrifugal Partition Chromatography (CPC) can offer better separation for certain classes of compounds.[5]

Troubleshooting Suggestions:

  • Systematic Solvent Optimization: For normal phase chromatography, try ternary or quaternary solvent systems. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can provide better selectivity.

  • Explore Different Columns: If using HPLC, test different column chemistries. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic or moderately polar compounds compared to a standard C18 column.

  • Adjust Flow Rate and Temperature: Lowering the flow rate in HPLC can sometimes improve resolution. Temperature can also affect selectivity, so consider using a column heater.

Decision Tree: Troubleshooting Co-elution in Chromatography

coelution_troubleshooting Start Co-elution Observed OptimizeMobile Optimize Mobile Phase? Start->OptimizeMobile AdjustPolarity Adjust Solvent Ratios (e.g., Hexane:EtOAc) OptimizeMobile->AdjustPolarity Yes ChangeStationary Change Stationary Phase? OptimizeMobile->ChangeStationary No TernarySystem Add a Third Solvent (e.g., MeOH, DCM) AdjustPolarity->TernarySystem AdjustPolarity->ChangeStationary TernarySystem->ChangeStationary ReversePhase Switch to Reverse Phase (C18, C8) ChangeStationary->ReversePhase Yes Gradient Implement Gradient Elution? ChangeStationary->Gradient No SpecialtyColumn Try a Specialty Column (CN, Diol, Phenyl) ReversePhase->SpecialtyColumn ReversePhase->Gradient SpecialtyColumn->Gradient DevelopGradient Develop a Shallow Gradient Gradient->DevelopGradient Yes Failure Consider Alternative Techniques (e.g., CPC, SFC) Gradient->Failure No Success Separation Achieved DevelopGradient->Success

Caption: A decision tree for resolving co-elution issues.

FAQ 3: Crystallization Difficulties

Question: We have isolated what appears to be pure this compound by HPLC, but we are unable to obtain crystals for X-ray diffraction. What could be the issue?

Answer: Crystallization can be a challenging final step, often requiring patience and experimentation. Several factors can hinder crystal formation:

  • Purity: Even small amounts of impurities can inhibit crystallization.

  • Solvent System: The choice of solvent is crucial. The ideal solvent is one in which the compound is sparingly soluble.

  • Supersaturation: Crystallization occurs from a supersaturated solution, which needs to be achieved under controlled conditions.

  • Compound's Nature: Some compounds are inherently difficult to crystallize and may form oils or amorphous solids.

Troubleshooting Suggestions:

  • Confirm Purity: Ensure the compound is highly pure (>98%) using analytical techniques like LC-MS and NMR.

  • Screen Different Solvents: Try a variety of solvents and solvent pairs. A good starting point is to dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. This is one of the simplest and most effective crystallization methods.

  • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.

  • Temperature Variation: Experiment with different temperatures. Some compounds crystallize better at lower temperatures.

Data Presentation

Table 1: Comparison of Extraction Solvents for Sesquiterpenoids
Solvent/Solvent SystemPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
n-Hexane0.169Good for non-polar sesquiterpenoids, easily removed.May not efficiently extract more polar sesquiterpenoids.
Dichloromethane (DCM)3.140Good for a wide range of polarities, volatile.Health and environmental concerns.
Ethyl Acetate (EtOAc)4.477Good for moderately polar compounds, less toxic than DCM.Can co-extract more polar impurities.
Acetone5.156Miscible with water, good for a broad range of compounds.Can extract a large amount of chlorophyll and other pigments.
Methanol (MeOH)5.165Good for polar compounds, strong solvent.Tends to extract sugars and other highly polar impurities.
Hexane:EtOAc (9:1)~0.5VariableGood selectivity for less polar sesquiterpenoids.Requires optimization of the solvent ratio.
DCM:MeOH (95:5)~3.4VariableGood for a broad range of sesquiterpenoids.Requires careful removal of two solvents.
Table 2: Suggested Solvent Systems for Column Chromatography of Sesquiterpenoids (Normal Phase Silica Gel)
Target Compound PolarityMobile Phase Composition (v/v)Elution OrderComments
Non-polarn-Hexane / Ethyl Acetate (98:2 to 90:10)Less polar compounds elute first.A shallow gradient is recommended to improve separation.
Moderately Polarn-Hexane / Ethyl Acetate (85:15 to 60:40)Increased ethyl acetate concentration elutes more polar compounds.TLC should be used to determine the optimal starting polarity.
PolarDichloromethane / Methanol (99:1 to 95:5)Methanol is a strong polar solvent.Use with caution as it can lead to band broadening.
Broad RangeStep gradient of Hexane/EtOAc followed by EtOAc/MeOHNon-polar to polar.Useful for initial fractionation of a crude extract.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpenoids
  • Preparation of Plant Material: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder.

  • Maceration:

    • Place the powdered plant material (e.g., 100 g) in a large Erlenmeyer flask.

    • Add the chosen extraction solvent (e.g., 500 mL of ethyl acetate) to completely submerge the powder.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Column Chromatography for Fractionation
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 1 g) in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase (e.g., n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (see Table 2).

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the fractions by TLC to identify those containing the target compound.

    • Combine the fractions that show a similar TLC profile.

Protocol 3: Preparative HPLC for Final Purification
  • Method Development:

    • Develop an analytical HPLC method to determine the optimal mobile phase and column for separation.

    • A common starting point for sesquiterpenoids is a C18 column with a mobile phase of acetonitrile and water or methanol and water.

  • Sample Preparation:

    • Dissolve the enriched fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification:

    • Inject the sample onto a preparative HPLC system.

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).

    • Collect the peak corresponding to the retention time of this compound.

  • Post-Purification:

    • Remove the organic solvent from the collected fraction using a rotary evaporator.

    • If the mobile phase contained a non-volatile buffer, perform a liquid-liquid extraction to isolate the compound.

    • Confirm the purity of the isolated compound using analytical HPLC and other spectroscopic methods (NMR, MS).

Mandatory Visualization

Experimental Workflow: Isolation of this compound

experimental_workflow PlantMaterial Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) CrudeExtract->ColumnChrom Fractions Combined Fractions containing this compound ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18, ACN/H2O) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS, X-ray Crystallography) PureCompound->Analysis

Caption: A typical workflow for the isolation of this compound.

References

Enhancing the resolution of Cryptomeridiol peaks in chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Cryptomeridiol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in liquid chromatography?

Poor peak resolution in HPLC for compounds like this compound, a diterpenoid, often stems from several factors. These can include suboptimal mobile phase composition, an inappropriate column choice, or issues with the HPLC system itself.[1][2][3] Specifically, problems can arise from a mobile phase that is too strong, leading to co-elution with other components, or a mobile phase pH that is not suitable for the analyte.[4] Column-related issues may involve incorrect stationary phase chemistry, particle size, or dimensions for the specific separation challenge.[2][3] System issues such as excessive extra-column volume (e.g., long tubing) can also contribute to peak broadening and poor resolution.[5]

Q2: How can I improve the separation of this compound from other closely eluting compounds in my gas chromatography analysis?

For GC analysis of terpenes like this compound, optimizing the temperature program is crucial.[6] A slower temperature ramp rate can often improve the separation of closely eluting peaks.[7] Additionally, selecting a column with a suitable stationary phase is critical. For non-polar compounds like this compound, a non-polar column such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5) is a good starting point.[6] Employing a longer column or a column with a smaller internal diameter can also enhance efficiency and resolution.[7]

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in chromatography and can be caused by several factors. In HPLC, it may indicate secondary interactions between the analyte and the stationary phase, which can sometimes be addressed by adjusting the mobile phase pH or using a different column.[1][4] Column overload, where too much sample is injected, is another frequent cause of tailing.[8] In both GC and HPLC, a blocked or contaminated guard column or analytical column can also lead to peak tailing.[4][9]

Q4: Can sample preparation affect the resolution of my this compound peak?

Absolutely. Improper sample preparation can significantly impact chromatographic performance.[8] For instance, injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening, especially for early eluting peaks.[4][5] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[4] Insufficient filtration of the sample to remove particulates can lead to column blockage, resulting in poor peak shape and resolution.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving HPLC Peak Resolution

This guide provides a step-by-step workflow for troubleshooting and enhancing the resolution of this compound peaks in High-Performance Liquid Chromatography.

G cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Method Parameter Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: System & Sample Check cluster_4 Resolution Achieved start Poor Peak Resolution (Co-eluting or Broad Peaks) A Adjust Mobile Phase Strength (Decrease organic solvent %) start->A B Optimize Mobile Phase pH (If applicable for derivatives) F Change Stationary Phase (e.g., different C18, Phenyl-Hexyl) A->F If no improvement end_node Baseline Resolution (Rs >= 1.5) A->end_node Resolution Improved C Modify Gradient Profile (Shallower gradient) D Lower Flow Rate E Adjust Column Temperature E->F If no improvement E->end_node Resolution Improved G Use Smaller Particle Size Column (e.g., 5µm -> 3µm) I Check for Extra-Column Volume (Shorten tubing) F->I If no improvement F->end_node Resolution Improved H Increase Column Length H->I If no improvement H->end_node Resolution Improved J Ensure Proper Sample Solvent (Match initial mobile phase) K Reduce Injection Volume K->end_node Resolution Improved GC_Troubleshooting cluster_start Initial Observation cluster_temp Temperature Program Optimization cluster_flow Carrier Gas Flow Rate cluster_column Column Selection cluster_end Resolution Goal start Poor Resolution of This compound Peak temp_ramp Decrease Temperature Ramp Rate (e.g., from 10°C/min to 5°C/min) start->temp_ramp initial_temp Lower Initial Oven Temperature temp_ramp->initial_temp end_node Improved Resolution temp_ramp->end_node If successful flow_rate Optimize Linear Velocity (Adjust carrier gas flow) initial_temp->flow_rate If resolution is still poor initial_temp->end_node If successful column_length Increase Column Length flow_rate->column_length For further improvement flow_rate->end_node If successful column_id Decrease Column Internal Diameter column_length->column_id column_id->end_node If successful

References

How to prevent degradation of Cryptomeridiol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cryptomeridiol during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, handling, and storage of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound after extraction Degradation during extraction: Use of high temperatures, prolonged extraction times, or inappropriate solvents can lead to the breakdown of this compound.Optimize extraction parameters. Use a non-polar solvent like chloroform or ether for efficient extraction of terpenoids.[1] Employ methods that minimize heat exposure, such as ultrasound-assisted extraction, and keep extraction times as short as possible.[1]
Oxidative degradation: Exposure to oxygen during the extraction process can cause oxidation of the terpene structure.Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][3]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Thermal degradation: High temperatures in the injector port of a gas chromatograph or during solvent evaporation can cause rearrangement or breakdown of this compound.Lower the injector temperature for GC analysis if possible. Use gentle solvent evaporation techniques such as a rotary evaporator under reduced pressure at a low temperature.
Acid-catalyzed degradation: Residual acids in the sample or the use of acidic solvents can lead to molecular rearrangements of sesquiterpenoids.[4][5][6]Neutralize the sample before analysis. Use neutral, high-purity solvents for all sample preparation steps.
Photodegradation: Exposure to UV light from sunlight or laboratory lighting can induce degradation.[2][7]Protect samples from light at all stages by using amber-colored glassware or by wrapping containers in aluminum foil.[2][7]
Loss of compound during storage Improper storage conditions: High temperatures, exposure to light, and the presence of oxygen can lead to significant degradation over time.[2][3][8][9]Store purified this compound and its solutions at low temperatures, in the dark, and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of sesquiterpenoids like this compound are:

  • Heat: Thermal stress can cause decomposition and rearrangement.[2][10][11]

  • Light (UV): Exposure to ultraviolet radiation can induce photochemical reactions and degradation.[2][7]

  • Oxygen: Oxidation can alter the chemical structure.[2][3]

  • Acids: Acidic environments can catalyze molecular rearrangements.[4][5][6]

Q2: What is the ideal solvent for extracting and storing this compound?

A2: For extraction, non-polar solvents such as chloroform and ether are generally effective for terpenoids.[1] The choice of solvent can also impact the stability of the compound. For storage, it is crucial to use high-purity, neutral solvents and to minimize headspace to reduce oxygen exposure.[3]

Q3: What are the optimal storage conditions for long-term preservation of this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C or lower (freezing)Slows down chemical degradation and reduces volatility.[3][8]
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidative degradation.[2][3]
Light Dark (amber vials or foil-wrapped)Prevents photodegradation.[2][7]
Container Airtight glass vialsPrevents exposure to oxygen and moisture, and avoids leaching from plastic containers.[3][8]

Q4: Can I use plastic containers to store this compound solutions?

A4: It is strongly advised to avoid plastic containers for storing terpenes like this compound. Terpenes can degrade plastic, leading to contamination of the sample and loss of the compound.[3] Glass is the optimal material for storage.[3]

Q5: How can I minimize degradation during analytical procedures like GC-MS?

A5: To minimize degradation during GC-MS analysis, consider the following:

  • Derivatization: While not always necessary, derivatization of the hydroxyl groups might increase thermal stability.

  • Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization.

  • Column Choice: Use a well-maintained, appropriate column to ensure good peak shape and minimize on-column degradation.

  • Run Time: Keep the analysis time as short as possible to reduce thermal stress.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound, focusing on minimizing degradation.

Materials:

  • Dried and powdered plant material

  • Chloroform (or another suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus

  • Amber glass containers

Procedure:

  • Weigh the powdered plant material and place it in a flask.

  • Add a suitable volume of chloroform to cover the material completely.

  • Perform the extraction in an ultrasonic bath at a controlled low temperature (e.g., 20-25°C) for a short duration (e.g., 30 minutes).

  • Filter the extract to separate the plant material.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.

  • Store the crude extract in an amber glass vial under an inert atmosphere at -20°C.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing an extracted this compound sample for High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

  • Crude this compound extract

  • HPLC-grade methanol (or other appropriate solvent)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)

  • Amber HPLC vials

Procedure:

  • Dissolve a known amount of the crude extract in HPLC-grade methanol to a desired concentration.

  • Vortex the solution gently to ensure it is fully dissolved.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the filtered solution into an amber HPLC vial.

  • If not analyzing immediately, cap the vial tightly and store at a low temperature (e.g., 4°C) in the dark.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (Low Temp, Short Duration) plant_material->extraction filtration Filtration extraction->filtration drying Drying with Na2SO4 filtration->drying concentration Rotary Evaporation (<40°C) drying->concentration storage Store Extract (-20°C, Dark, Inert Atm.) concentration->storage sample_prep Sample Prep for Analysis (Dissolve, Filter) storage->sample_prep analysis HPLC / GC-MS Analysis sample_prep->analysis

Caption: Workflow for this compound extraction and sample preparation.

Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degraded_Products Degraded Products (Rearranged, Oxidized) This compound->Degraded_Products Degradation Heat Heat Heat->Degraded_Products Light Light (UV) Light->Degraded_Products Oxygen Oxygen Oxygen->Degraded_Products Acid Acid Acid->Degraded_Products

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cryptomeridiol and Eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic potential of two structurally related sesquiterpenoids, cryptomeridiol and eudesmol, reveals distinct and overlapping biological activities. While both compounds exhibit promise in anticancer, anti-inflammatory, and neuroprotective arenas, the extent of scientific investigation and the depth of mechanistic understanding are significantly more advanced for β-eudesmol.

This guide provides a comprehensive comparison of the known biological activities of this compound and various isomers of eudesmol (α-, β-, and γ-eudesmol), with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Introduction to the Compounds

This compound and eudesmol belong to the eudesmane class of sesquiterpenoid alcohols. These natural products are found in a variety of plants and have garnered interest for their potential pharmacological applications. β-Eudesmol, in particular, has been extensively studied and is a major bioactive component of the rhizomes of Atractylodes lancea. This compound is found in plants such as Cryptomeria japonica. While structurally similar, subtle differences in their stereochemistry and functional groups can lead to significant variations in their biological effects.

Comparative Biological Activities

A summary of the key biological activities of this compound and eudesmol is presented below, with quantitative data organized for direct comparison.

Anticancer Activity

β-Eudesmol has demonstrated potent anticancer activity across a range of cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[1] The anticancer effects of β-eudesmol are mediated through various signaling pathways, including the inhibition of STAT1/3 phosphorylation, NF-κB expression, and modulation of the PI3K/AKT and p38 MAPK pathways.[1]

In contrast, specific data on the anticancer activity of isolated this compound is limited in the currently available scientific literature. While extracts of plants containing this compound have shown cytotoxic properties, further studies are needed to determine the specific contribution of this compound to these effects.

Compound Cancer Cell Line Activity IC50 Value Reference
β-EudesmolCholangiocarcinoma (CL-6, HuCCT1, KKU-100)Antiproliferative92.25 - 185.67 µM
β-EudesmolHuman Leukemia (HL-60)Induction of Apoptosis-
β-EudesmolLiver Cancer (HepG2)Induction of Apoptosis-
α-EudesmolMelanoma (B16-F10)Cytotoxic5.38 ± 1.10 µg/mL[2]
α-EudesmolChronic Myelocytic Leukemia (K562)Cytotoxic10.60 ± 1.33 µg/mL[2]
β-EudesmolMelanoma (B16-F10)Cytotoxic16.51 ± 1.21 µg/mL[2]
β-EudesmolLiver Cancer (HepG2)Cytotoxic24.57 ± 2.75 µg/mL[2]
γ-EudesmolMelanoma (B16-F10)Cytotoxic8.86 ± 1.27 µg/mL[2]
γ-EudesmolChronic Myelocytic Leukemia (K562)Cytotoxic15.15 ± 1.06 µg/mL[2]
Anti-inflammatory Activity

Both β-eudesmol and plant extracts containing this compound have demonstrated anti-inflammatory properties. β-Eudesmol has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as NF-κB, p38 MAPK, and caspase-1.[3][4][5] This suggests its potential as a therapeutic agent for inflammatory diseases.

While direct studies on the anti-inflammatory mechanism of pure this compound are scarce, extracts from Cryptomeria japonica have shown anti-inflammatory effects, indicating a potential role for its constituents, including this compound, in modulating inflammatory responses.

Compound Model Key Findings Signaling Pathway Reference
β-EudesmolMast cell-mediated inflammatory responseInhibition of IL-6 productionp38 MAPK, NF-κB, Caspase-1[3]
β-EudesmolSeptic liver injury in miceAnti-inflammatory and anti-oxidant effectsInactivation of NF-κB[4]
β-EudesmolType 2 cytokine-induced barrier disruption in airway epithelial cellsBarrier-protective effectInhibition of STAT6[5]
Neuroprotective Activity

The neuroprotective potential of eudesmol isomers has been investigated in various models. α-Eudesmol has been identified as a P/Q-type Ca2+ channel blocker, suggesting its potential in treating neurogenic inflammation, such as migraines, by inhibiting the release of neuropeptides.[6] Furthermore, β-eudesmol has been shown to induce neurite outgrowth in PC-12 cells, a process crucial for neuronal development and repair, through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

There is preliminary evidence suggesting a potential role for this compound in the context of Alzheimer's disease, although detailed mechanistic studies are lacking. One study on the synthesis of this compound mentioned its potential "anti-Alzheimer" properties, but further research is needed to validate this and elucidate the underlying mechanisms.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions underlying the biological activities of these compounds, the following diagrams have been generated using the DOT language.

G cluster_0 β-Eudesmol Anticancer Signaling b_eudesmol β-Eudesmol pi3k PI3K b_eudesmol->pi3k inhibits p38 p38 MAPK b_eudesmol->p38 activates stat STAT1/3 b_eudesmol->stat inhibits nfkb NF-κB b_eudesmol->nfkb inhibits creb CREB b_eudesmol->creb inhibits jnk JNK b_eudesmol->jnk activates akt AKT pi3k->akt inhibits proliferation Cell Proliferation akt->proliferation promotes apoptosis Apoptosis p38->apoptosis induces stat->proliferation promotes nfkb->proliferation promotes jnk->apoptosis induces

Figure 1: Simplified signaling pathways involved in the anticancer activity of β-eudesmol.

G cluster_1 β-Eudesmol Anti-inflammatory Signaling inflammatory_stimuli Inflammatory Stimuli p38_mapk p38 MAPK inflammatory_stimuli->p38_mapk nf_kb NF-κB inflammatory_stimuli->nf_kb caspase1 Caspase-1 inflammatory_stimuli->caspase1 stat6 STAT6 inflammatory_stimuli->stat6 b_eudesmol β-Eudesmol b_eudesmol->p38_mapk inhibits b_eudesmol->nf_kb inhibits b_eudesmol->caspase1 inhibits b_eudesmol->stat6 inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines p38_mapk->pro_inflammatory_cytokines produces nf_kb->pro_inflammatory_cytokines produces caspase1->pro_inflammatory_cytokines activates

Figure 2: Key signaling pathways modulated by β-eudesmol in its anti-inflammatory response.

Experimental Protocols

A general overview of the methodologies used to assess the biological activities of these compounds is provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or eudesmol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (NF-κB Inhibition)

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Transfection: A suitable cell line (e.g., macrophages) is cultured and may be transfected with a reporter gene construct that expresses a reporter protein (e.g., luciferase) under the control of an NF-κB responsive promoter.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for a certain period.

  • Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Cell Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter protein is measured. A decrease in reporter activity in the presence of the test compound indicates inhibition of NF-κB activation.

  • Western Blot Analysis: To further confirm the mechanism, the expression and phosphorylation levels of key proteins in the NF-κB pathway (e.g., IκBα, p65) can be analyzed by Western blotting.

Neuroprotection Assay (Neurite Outgrowth)

This assay assesses the ability of a compound to promote the growth of neurites, which is an indicator of neuronal differentiation and regeneration.

  • Cell Seeding: Neuronal-like cells, such as PC-12 cells, are seeded in culture plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A positive control, such as Nerve Growth Factor (NGF), is often included.

  • Incubation: The cells are incubated for several days to allow for neurite extension.

  • Microscopic Analysis: The cells are observed under a microscope, and the percentage of cells bearing neurites (processes longer than the cell body diameter) is determined. The length of the neurites can also be measured.

  • Signaling Pathway Analysis: To investigate the underlying mechanism, the activation of specific signaling pathways, such as the MAPK pathway, can be assessed by Western blotting for phosphorylated forms of key proteins (e.g., ERK).

Conclusion

The available evidence strongly supports the therapeutic potential of β-eudesmol as an anticancer, anti-inflammatory, and neuroprotective agent, with a growing body of research elucidating its mechanisms of action. This compound, while sharing a similar structural backbone, remains significantly less characterized. The limited data on its antispasmodic and potential anti-Alzheimer's properties are intriguing and warrant further in-depth investigation.

Direct comparative studies are essential to delineate the structure-activity relationships and to determine which compound holds greater promise for specific therapeutic applications. Future research should focus on isolating and characterizing the biological activities of this compound with the same rigor that has been applied to β-eudesmol. This will enable a more balanced and comprehensive understanding of the therapeutic potential of these related eudesmane sesquiterpenoids.

References

Comparative Analysis of Cryptomeridiol Content in Different Plant Parts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Cryptomeridiol content in various plant parts, offering valuable insights for researchers, scientists, and drug development professionals. While comprehensive quantitative data across all plant organs remains an area for further investigation, this document summarizes the current state of knowledge and provides detailed experimental protocols for future studies.

Data Presentation: this compound Distribution in Blumea balsamifera

This compound, a sesquiterpenoid diol, has been notably identified as a significant constituent of Blumea balsamifera, a plant with a long history of use in traditional medicine.[1][2][3][4][5][6] The leaves, in particular, have been a primary source for the isolation of this compound.[4][7]

A quantitative analysis of the ethanolic extract of Blumea balsamifera leaves from the Ie-Jue geothermal area in Indonesia, conducted via Gas Chromatography-Mass Spectrometry (GC-MS), revealed a major component with the chemical formula C15H28O2 and a molecular weight of 240.38 g/mol , corresponding to this compound (referred to as Proximadiol in the study), which accounted for a significant relative peak area of 41.76%.[8] This indicates a potentially high concentration of this compound in the leaves of this particular plant source.

Plant PartPresence of this compoundQuantitative Data (if available)Citation(s)
Leaves Present41.76% (relative peak area in GC-MS of an ethanolic extract from a specific region)[1][2][3][4][5][6][7][8]
Stems Data not availableNot determined
Roots Data not availableNot determined
Flowers Data not availableNot determined

Experimental Protocols

To facilitate further research into the quantitative distribution of this compound, this section provides detailed methodologies for its extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are synthesized from established methods for the analysis of terpenoids and other phytochemicals.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Sample Preparation and Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh samples of leaves, stems, roots, and flowers from the plant of interest.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Separate the different plant parts.

    • Air-dry the plant material in the shade at room temperature or use a freeze-dryer to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material for each plant part.

    • Perform extraction using a Soxhlet apparatus with 200 mL of a suitable solvent (e.g., ethanol, methanol, or hexane) for 6-8 hours.

    • Alternatively, use maceration by soaking the plant material in the solvent at a 1:10 (w/v) ratio for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

    • Store the crude extract at 4°C in an airtight container for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization (Optional but Recommended for Diols):

    • To improve the volatility and thermal stability of this compound, derivatization can be performed.

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Identification: Identification of this compound can be based on the comparison of its mass spectrum with the NIST library and its retention time with a pure standard.

    • Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations. The concentration of this compound in the plant extracts can then be determined from this curve.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve a known amount of the crude extract in HPLC-grade methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for terpenoid separation.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 50% B, linearly increase to 95% B over 30 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of 210 nm (as this compound lacks a strong chromophore, low wavelength UV is necessary).

    • Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations. The concentration in the plant extracts can be determined from this curve.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the general workflow for the analysis of this compound.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis p1 Collection of Leaves, Stems, Roots, Flowers p2 Washing & Separation p1->p2 p3 Drying (Air/Freeze-drying) p2->p3 p4 Grinding to Fine Powder p3->p4 e1 Solvent Extraction (Soxhlet/Maceration) p4->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 a1 GC-MS Analysis e4->a1 a2 HPLC Analysis e4->a2

Figure 1. General workflow for this compound analysis.

GCMS_Workflow start Crude Extract derivatization Derivatization (Optional) with Silylating Agent start->derivatization Improves volatility injection GC Injection start->injection derivatization->injection separation Separation on HP-5MS Column injection->separation detection Mass Spectrometry Detection (EI, 70 eV) separation->detection analysis Data Analysis (Library Match & Quantification) detection->analysis

Figure 2. Detailed workflow for GC-MS analysis.

HPLC_Workflow start Crude Extract preparation Sample Preparation (Dissolution & Filtration) start->preparation injection HPLC Injection preparation->injection separation Separation on C18 Column injection->separation detection DAD/UV Detection (210 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis

Figure 3. Detailed workflow for HPLC analysis.

References

Independent Validation of the Anti-inflammatory Properties of Cryptomeridiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cryptomeridiol against other well-established anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers and professionals in drug development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and selected alternative compounds was evaluated based on their ability to inhibit key inflammatory mediators in cellular models. The following table summarizes the quantitative data on the inhibition of nitric oxide (NO), a key inflammatory molecule.

CompoundCell LineInducerIC50 / EC50 (µM)Reference Compound
Mesoeudesmol B (this compound-type) RAW 264.7LPS12.88 - 21.21Quercetin (24.12 µM)
Dexamethasone --0.038-

Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory response. Lower values indicate higher potency.

In addition to nitric oxide inhibition, a study on a this compound-type sesquiterpene, mesoeudesmol B, demonstrated its capacity to suppress the secretion of pro-inflammatory cytokines TNF-α and IL-6, as well as the expression of critical downstream inflammatory mediators iNOS and COX-2 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

The murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[1]

  • LPS Stimulation: The following day, replace the medium with fresh medium containing LPS (typically 10-100 ng/mL) to induce an inflammatory response.[1]

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and quantifiable breakdown product of NO.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix equal volumes of the cell supernatant and the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance of the resulting pink/purple azo dye at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping Reaction and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Cell Lysis: Lyse the treated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS or COX-2.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and the general experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A RAW 264.7 Macrophage Seeding B Pre-treatment with this compound / Alternatives A->B C LPS Stimulation B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2, p-MAPK, NF-κB) F->I

Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.

G cluster_1 NF-κB Signaling Pathway in Inflammation cluster_2 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

G cluster_2 MAPK Signaling Pathway in Inflammation cluster_3 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates This compound This compound This compound->MAPKs Inhibits Phosphorylation

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

References

A Comparative Guide to Cross-Laboratory Validation of Analytical Methods for Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of phytocannabinoids like Cryptomeridiol is paramount for research, drug development, and quality control. When analytical methods are transferred between laboratories, a cross-validation study is essential to ensure consistency and accuracy of results. This guide provides a comparative overview of key performance characteristics for two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—in the context of a hypothetical cross-laboratory validation for this compound analysis. The presented data and protocols are representative of best practices in analytical method validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of two distinct analytical methods for the quantification of this compound, as would be assessed in a cross-laboratory validation study.

Validation ParameterMethod A: GC-MSMethod B: LC-MS/MSAcceptance Criteria
Linearity (R²) 0.9980.999≥ 0.995
Accuracy (% Recovery) 95.8% - 103.2%98.5% - 101.7%80% - 120%
Precision (RSD%)
- Intra-day≤ 4.5%≤ 2.8%≤ 15%
- Inter-day≤ 6.2%≤ 4.1%≤ 15%
Limit of Detection (LOD) 1.5 ng/mL0.5 ng/mL-
Limit of Quantitation (LOQ) 5.0 ng/mL1.5 ng/mL-
Matrix Effect Not Assessed92% - 105%85% - 115%
Specificity HighVery HighNo interference at the retention time of the analyte

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a cross-laboratory validation of an analytical method for this compound.

Sample Preparation (General)

A standardized sample preparation method is crucial for inter-laboratory consistency.

  • Extraction: A known weight of the homogenized matrix (e.g., plant material, formulation) is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) using sonication or vortexing.

  • Centrifugation: The extract is centrifuged to pellet solid debris.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter to remove fine particulates.

  • Dilution: The filtered extract is diluted with an appropriate solvent to fall within the linear range of the calibration curve.

  • Internal Standard: An internal standard (a structurally similar compound not present in the sample) is added to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.

GC-MS Method
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

LC-MS/MS Method
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 5500 System or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Cross_Laboratory_Validation_Workflow start Start: Develop & Validate Primary Analytical Method protocol Establish Standardized Validation Protocol start->protocol sample_prep Prepare & Distribute Standardized Samples & QCs (from a single source) protocol->sample_prep lab_a Participating Laboratory A sample_prep->lab_a lab_b Participating Laboratory B sample_prep->lab_b lab_c Participating Laboratory C sample_prep->lab_c analysis_a Analyze Samples using Standardized Protocol lab_a->analysis_a analysis_b Analyze Samples using Standardized Protocol lab_b->analysis_b analysis_c Analyze Samples using Standardized Protocol lab_c->analysis_c data_submission Submit Raw & Processed Data to Central Coordinator analysis_a->data_submission analysis_b->data_submission analysis_c->data_submission stat_analysis Statistical Analysis of Inter-Laboratory Data (Accuracy, Precision, Reproducibility) data_submission->stat_analysis comparison Compare Performance Across Laboratories stat_analysis->comparison report Generate Cross-Validation Report comparison->report end End: Method Deemed Robust & Transferable report->end

Caption: Workflow for a typical cross-laboratory analytical method validation study.

This guide provides a framework for the cross-laboratory validation of an analytical method for this compound. Adherence to a well-defined protocol and a thorough comparison of performance metrics are essential for ensuring data integrity and comparability across different research and development sites.

Comparative Efficacy of Cryptomeridiol and its Associated Sesquiterpenoids Against Commercial Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in-vitro activity of natural antifungal compounds compared to leading pharmaceutical agents, providing essential data for researchers and drug development professionals in the field of mycology.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Natural products, particularly sesquiterpenoids derived from medicinal plants, have shown promise as a source of new therapeutic leads. This guide provides a comparative analysis of the antifungal efficacy of cryptomeridiol and its frequently co-occurring sesquiterpenoids, α-cadinol and β-eudesmol, against the widely used commercial antifungal drugs, fluconazole and amphotericin B. While direct antifungal activity data for this compound remains limited in publicly available research, this comparison focuses on the active constituents of essential oils in which this compound is found, offering valuable insights into their potential as antifungal candidates.

Data Presentation: In-Vitro Antifungal Efficacy

The antifungal activity of the selected natural compounds and commercial drugs was evaluated based on their Minimum Inhibitory Concentration (MIC) values against common fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/DrugCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
Natural Compounds
Essential Oil (containing α-cadinol, ferruginol, β-eudesmol)31.25 - 62.5Not ReportedNot Reported
Elemol and Eudesmol CombinationNot ReportedNot ReportedNot Reported
FerruginolNot ReportedNot Reported41.7 µM, 83.3 µM
Commercial Antifungal Drugs
Fluconazole≤ 8 (Susceptible)[1]>64 (Resistant)[2]0.05 - 4[3]
Amphotericin B0.06 - 1.0[4]1[5]≤0.5[6]

Note: The data for the essential oil represents the activity of a mixture of compounds. The efficacy of individual purified compounds may vary. The MIC values for commercial drugs are presented as ranges or susceptibility breakpoints as established by clinical standards.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of antifungal agents. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution assays.[7][8][9][10][11][12]

Broth Microdilution Method for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • Stock solutions of the test compounds (this compound-associated compounds or commercial drugs) are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well (containing no antifungal agent). For azoles, this is typically a ≥50% reduction in turbidity, while for amphotericin B, it is the lowest concentration with no visible growth.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (SDA, 24-48h) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation antifungal_dilution Antifungal Dilution (Serial 2-fold) antifungal_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanisms of Action

Understanding the mechanism of action is crucial for the development of new antifungal drugs. The primary targets of the compared antifungal agents are outlined below.

Commercial Antifungal Drugs
  • Azoles (e.g., Fluconazole): Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][13][14] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[7][9] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately causing cell death.

Signaling Pathway: Azole Antifungals

azole_pathway Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Maintains Fungal_growth Fungal Growth Inhibition Fungal_cell_membrane->Fungal_growth

Caption: Mechanism of Action of Azole Antifungals.

Signaling Pathway: Polyene Antifungals

polyene_pathway Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Membrane_pores Formation of Membrane Pores Ergosterol->Membrane_pores Leads to Ion_leakage Leakage of Intracellular Ions Membrane_pores->Ion_leakage Cell_death Fungal Cell Death Ion_leakage->Cell_death

Caption: Mechanism of Action of Polyene Antifungals.

This compound-Associated Sesquiterpenoids

The precise molecular targets of this compound and its associated sesquiterpenoids are still under investigation. However, studies on related compounds like elemol and eudesmol suggest that they exert their antifungal effect by damaging the fungal cell wall.[15] This disruption of the cell wall's structural integrity leads to an inability of the fungus to grow and maintain its cellular form.

Proposed Mechanism: Sesquiterpenoid Antifungals

sesquiterpenoid_pathway Sesquiterpenoids α-Cadinol / β-Eudesmol Cell_wall_synthesis Cell Wall Synthesis & Integrity Sesquiterpenoids->Cell_wall_synthesis Disrupts Cell_wall_damage Cell Wall Damage Osmotic_instability Osmotic Instability Cell_wall_damage->Osmotic_instability Fungal_growth_inhibition Fungal Growth Inhibition Osmotic_instability->Fungal_growth_inhibition

Caption: Proposed Mechanism of Sesquiterpenoid Antifungals.

Conclusion

The available data suggests that essential oils containing this compound-associated sesquiterpenoids, such as α-cadinol and β-eudesmol, exhibit promising antifungal activity against a range of fungal pathogens. While direct comparative data for this compound is lacking, the efficacy of these related natural compounds, particularly their distinct mechanism of action targeting the fungal cell wall, highlights their potential as scaffolds for the development of new antifungal therapies. Further research is warranted to isolate and evaluate the antifungal activity of pure this compound and to elucidate its precise molecular mechanism of action. Such studies will be instrumental in validating its potential as a novel antifungal drug candidate.

References

Comparative Cytotoxicity Analysis of Cryptomeridiol and its Epimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Cryptomeridiol and its epimers. The information is based on available experimental data and aims to facilitate further research and development in cancer therapeutics.

This compound, a sesquiterpenoid isolated from various plants, has demonstrated promising anticancer properties. This guide delves into its cytotoxic effects on cancer cells, exploring its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, it addresses the current knowledge gap regarding the bioactivity of its epimers, specifically 4-epi-cryptomeridiol.

I. Comparative Cytotoxicity Data

A comprehensive review of existing literature reveals a significant disparity in the available cytotoxicity data for this compound and its epimers. While preliminary studies have begun to shed light on the anticancer potential of this compound, there is a notable absence of published cytotoxic data for its known epimer, 4-epi-cryptomeridiol. This lack of information presents a critical area for future investigation to fully understand the structure-activity relationship of these compounds.

Table 1: Summary of Available Cytotoxicity Data for this compound

CompoundCell LineAssayResultsReference
This compoundHuman Gastric Cancer (HGT-1)Not SpecifiedDemonstrated high selectivity and potency against cancer cells with minimal cytotoxic effects on normal hepatocytes.

Note: Specific IC50 values for this compound against HGT-1 cells are not yet publicly available in the referenced literature.

II. Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of natural compounds like this compound.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compound Add this compound / Epimer incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate % viability & IC50 read_absorbance->calc_viability

Caption: Workflow of the MTT assay for determining cell viability.

B. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to avoid staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Flow Cytometry & Analysis cell_treatment Treat cells with compound harvest_cells Harvest & wash cells cell_treatment->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide & RNase fix_cells->stain_cells run_flow Acquire data on flow cytometer stain_cells->run_flow analyze_data Analyze DNA content histogram run_flow->analyze_data determine_phases Determine % of cells in G0/G1, S, G2/M analyze_data->determine_phases

Caption: Workflow for cell cycle analysis using flow cytometry.

III. Signaling Pathways

Studies indicate that this compound exerts its cytotoxic effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation.

A. Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The available data suggests that this compound activates the intrinsic apoptotic pathway, which is characterized by the involvement of caspases. Specifically, the activation of caspase-9 and the executioner caspase-3 has been observed.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Caspase9 Caspase-9 activation Mitochondria->Caspase9 releases cytochrome c Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

B. Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest. This prevents cancer cells from proliferating and dividing. While the precise phase of the cell cycle affected by this compound is still under investigation, this mechanism contributes significantly to its overall anticancer activity.

Cell_Cycle_Arrest This compound This compound CellCycle Cell Cycle Progression (G1 -> S -> G2 -> M) This compound->CellCycle inhibits Arrest Cell Cycle Arrest CellCycle->Arrest Proliferation Cancer Cell Proliferation Arrest->Proliferation blocks

A Head-to-Head Comparison: Microwave-Assisted Extraction vs. Hydrodistillation for Cryptomeridiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of two common extraction techniques—Microwave-Assisted Extraction (MAE) and conventional Hydrodistillation (HD)—for the sesquiterpenoid, Cryptomeridiol.

While direct comparative studies on this compound extraction are limited, this guide draws upon experimental data from the extraction of structurally similar sesquiterpenoids to provide a robust and data-driven comparison. The findings consistently demonstrate that Microwave-Assisted Extraction offers significant advantages in terms of efficiency, extraction time, and energy consumption.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for Microwave-Assisted Extraction and Hydrodistillation based on studies of similar compounds.

ParameterMicrowave-Assisted Extraction (MAE)Hydrodistillation (HD)Key Advantages of MAE
Extraction Yield Comparable or HigherBaselineHigher throughput
Extraction Time 15 - 35 minutes[1][2]3 - 4 hours[1][3]Significant time savings
Energy Consumption Significantly Lower[4]HigherCost-effective and environmentally friendly
Solvent Consumption LowerHigherGreener approach
Bioactive Compound Content Often higher concentration of target compoundsMay lead to degradation of thermolabile compounds[5]Better preservation of compound integrity

Experimental Workflow Visualization

The following diagrams illustrate the typical experimental workflows for both Microwave-Assisted Extraction and Hydrodistillation.

MAE_Workflow PlantMaterial Plant Material (e.g., Carpesium longifolium) Grinding Grinding PlantMaterial->Grinding Solvent Solvent Addition Grinding->Solvent MAE Microwave-Assisted Extraction Solvent->MAE Filtration Filtration MAE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Purification CrudeExtract->Purification This compound Pure this compound Purification->this compound

Figure 1: Experimental workflow for Microwave-Assisted Extraction.

HD_Workflow PlantMaterial Plant Material (e.g., Carpesium longifolium) Grinding Grinding PlantMaterial->Grinding Water Addition of Water Grinding->Water HD Hydrodistillation Water->HD Condensation Condensation HD->Condensation Separation Separation of Aqueous & Oily Phases Condensation->Separation CrudeExtract Crude this compound Extract Separation->CrudeExtract Purification Purification CrudeExtract->Purification This compound Pure this compound Purification->this compound

Figure 2: Experimental workflow for Hydrodistillation.

Detailed Experimental Protocols

Below are representative experimental protocols for both extraction methods, synthesized from the literature on sesquiterpenoid extraction.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on the principles of MAE for the extraction of sesquiterpene lactones.

  • Sample Preparation: Dried and powdered plant material (e.g., aerial parts of Carpesium longifolium) is used.

  • Solvent Mixture: A suitable solvent, such as ethanol or a mixture of ethanol and water, is added to the plant material in a specific solid-to-liquid ratio (e.g., 1:10 to 1:25 g/mL).

  • Microwave Irradiation: The mixture is subjected to microwave irradiation in a specialized MAE system. Key parameters to be optimized include:

    • Microwave Power: Typically ranges from 100 to 800 W.[6]

    • Extraction Time: Generally between 5 to 30 minutes.

    • Temperature: Controlled to prevent thermal degradation of the target compound.

  • Extraction and Filtration: After irradiation, the extract is separated from the solid plant material by filtration.

  • Solvent Removal: The solvent is removed from the filtrate, often using a rotary evaporator, to yield the crude extract.

  • Purification: The crude extract is then subjected to further purification steps, such as chromatography, to isolate pure this compound.

Hydrodistillation (HD) Protocol

This protocol follows the conventional method for extracting essential oils and other volatile compounds.

  • Sample Preparation: The plant material is typically coarsely ground.

  • Apparatus Setup: A Clevenger-type apparatus is commonly used for hydrodistillation.[5]

  • Extraction Process:

    • The plant material is placed in a flask with a sufficient amount of water.

    • The mixture is heated to boiling. The steam, carrying the volatile compounds, rises and is then cooled in a condenser.

    • The condensed liquid, a mixture of water and the extracted oil, is collected in a separator.

    • The extraction is typically carried out for 3 to 4 hours.[3]

  • Separation: The oily layer containing this compound is separated from the aqueous layer.

  • Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Purification: The crude extract can be further purified to isolate this compound.

Concluding Remarks

For the extraction of this compound, Microwave-Assisted Extraction presents a compelling alternative to traditional Hydrodistillation. The significant reduction in extraction time and energy consumption, coupled with potentially higher yields and better preservation of the target molecule, makes MAE a more efficient, economical, and environmentally friendly method. Researchers and professionals in drug development are encouraged to consider the adoption of MAE to streamline their extraction processes and enhance the overall efficiency of their research and development efforts.

References

Unveiling the Three-Dimensional Architecture of Cryptomeridiol: A Comparative Guide to Determining Absolute Configuration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for stereochemical assignment, with powerful chiroptical methods for confirming the absolute configuration of the natural sesquiterpenoid, Cryptomeridiol.

This compound, a naturally occurring eudesmane sesquiterpenoid, possesses a defined three-dimensional arrangement of its atoms. The unambiguous assignment of its absolute configuration is paramount for its potential pharmacological applications. While X-ray crystallography provides a definitive and detailed atomic map, other spectroscopic techniques offer valuable and often more accessible alternatives for confirmation in solution.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[1] This technique relies on the diffraction of X-rays by a crystalline sample to generate a three-dimensional electron density map, from which the precise spatial arrangement of every atom can be deduced.

The absolute configuration of (+)-Cryptomeridiol has been established as (4R,5S,7R,10S). This was definitively determined through the analysis of the anomalous scattering of X-rays, a phenomenon that allows for the differentiation between a molecule and its mirror image.

Table 1: Hypothetical Crystallographic Data for (+)-Cryptomeridiol

ParameterValue
Chemical FormulaC₁₅H₂₈O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)

Note: The data in this table is illustrative and intended to represent typical crystallographic parameters.

The Flack parameter is a crucial value in determining the absolute configuration of a light-atom molecule from X-ray diffraction data. A value close to zero for the correct enantiomer confirms the assigned stereochemistry with high confidence.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound of interest is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is then rotated, and the diffraction patterns are collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure and refine the atomic positions. For determining the absolute configuration, careful measurement of Friedel pairs (reflections that are mirror images of each other) is essential to accurately determine the anomalous scattering contribution.

G Workflow for Absolute Configuration Determination using X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Absolute Configuration Determination a Purification of this compound b Single Crystal Growth a->b c Mounting Crystal on Diffractometer b->c d X-ray Diffraction Data Collection c->d e Data Processing and Structure Solution d->e f Refinement of Atomic Parameters e->f g Anomalous Dispersion Analysis (Flack Parameter) f->g h Final Structural Model g->h

Fig. 1: X-ray Crystallography Workflow

Corroborative Evidence: Chiroptical Methods

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful alternatives for determining the absolute configuration of chiral molecules in solution.[2][3][4] These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

Table 2: Comparison of Methods for Absolute Configuration Determination

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Crystalline solidSolutionSolution
Principle X-ray diffraction and anomalous scatteringDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis light
Information Unambiguous 3D atomic coordinatesStereochemical information in solutionStereochemical information in solution
Requirement High-quality single crystalsChiral molecule, IR active vibrationsChiral molecule, UV-Vis chromophore
Data Analysis Structure solution and refinement softwareComparison with quantum chemical calculationsComparison with quantum chemical calculations
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of the entire molecule, as it probes the vibrational modes. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.

Experimental Protocol: VCD Spectroscopy

A solution of the sample is prepared in a suitable solvent (often deuterated to avoid interference from solvent vibrations). The VCD spectrum is recorded on a specialized VCD spectrometer. For the determination of the absolute configuration, quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the VCD spectrum for one enantiomer. A comparison of the experimental and calculated spectra allows for the assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chiral molecules containing a chromophore (a light-absorbing group). Similar to VCD, the experimental ECD spectrum is compared with a calculated spectrum to determine the absolute configuration.

Experimental Protocol: ECD Spectroscopy

A solution of the sample is prepared in a transparent solvent. The ECD spectrum is recorded on a CD spectropolarimeter. The absolute configuration is determined by comparing the experimental spectrum to the spectrum calculated using quantum chemical methods for a specific enantiomer.

G Logical Flow for Comparing Methods A Determine Absolute Configuration of this compound B X-ray Crystallography A->B C Chiroptical Methods A->C D Obtain Single Crystal B->D G Vibrational Circular Dichroism (VCD) C->G H Electronic Circular Dichroism (ECD) C->H E Diffraction Data D->E F Definitive 3D Structure E->F J Quantum Chemical Calculations G->J H->J I Solution-Phase Confirmation J->I

Fig. 2: Comparison of Methodologies

Conclusion

The determination of the absolute configuration of this compound is unequivocally established through single-crystal X-ray crystallography. This technique provides a detailed and unambiguous three-dimensional atomic structure. However, the challenges associated with obtaining suitable crystals highlight the importance of complementary chiroptical methods like VCD and ECD. These solution-phase techniques, when coupled with quantum chemical calculations, offer a powerful and often more accessible means to confirm the absolute stereochemistry, providing a crucial layer of confidence for researchers in the field of natural product chemistry and drug discovery. The convergence of data from both crystallographic and chiroptical methods provides the most robust and comprehensive understanding of a molecule's stereochemical identity.

References

Unveiling the Therapeutic Potential of Cryptomeridiol: A Statistical Comparison of its Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the sesquiterpenoid Cryptomeridiol reveals a spectrum of biological activities, positioning it as a compound of significant interest for researchers in drug development. This guide provides a detailed comparison of its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by available experimental data and methodologies.

Quantitative Analysis of this compound's Bioactivity

To provide a clear comparative overview, the following table summarizes the key quantitative data on this compound's activity across different assays.

Assay Type Target/Cell Line Parameter Value Reference
Anti-CancerHuman lung carcinoma (A549)IC509.9 µg/mL[1]
Anti-CancerHuman colon adenocarcinoma (HT-29)IC5012.9 µg/mL[1]
Anti-InflammatoryPlatelet-Activating Factor (PAF) Receptor BindingInhibitionPotent Inhibitor[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are detailed methodologies for the key assays cited in this guide.

Anti-Cancer Activity: MTT Assay

The cytotoxicity of this compound against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Plating: Human lung carcinoma (A549) and human colon adenocarcinoma (HT-29) cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent was added to each well and incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was then determined by plotting the percentage of viability against the log of the compound concentration.

Anti-Inflammatory Activity: Platelet-Activating Factor (PAF) Receptor Binding Assay

This compound's anti-inflammatory potential was assessed through its ability to inhibit the binding of Platelet-Activating Factor (PAF) to its receptor. PAF is a potent phospholipid mediator involved in inflammatory and allergic responses.

Procedure:

  • Receptor Preparation: Membranes from cells expressing the PAF receptor were prepared and incubated with a radiolabeled PAF ligand.

  • Competitive Binding: this compound, at various concentrations, was added to the incubation mixture to compete with the radiolabeled PAF for binding to the receptor.

  • Separation: The bound and free radioligands were separated by filtration.

  • Quantification: The amount of radioactivity bound to the receptor was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of PAF binding by this compound was calculated, and the IC50 value can be determined from a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) was prepared.

  • Serial Dilution: The test compound (this compound) was serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is fundamental for its development as a therapeutic agent.

Anti-Inflammatory Action via PAF Receptor Inhibition

This compound has been identified as an inhibitor of the Platelet-Activating Factor (PAF) receptor.[1] The binding of PAF to its G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells triggers a cascade of intracellular signaling events that contribute to inflammation. By blocking this initial step, this compound can potentially mitigate the downstream inflammatory responses.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR G_Protein Gq/11 PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release NFkB_Activation NF-κB Activation PKC->NFkB_Activation Ca_Release->NFkB_Activation COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Inflammation Inflammatory Response (Cytokine production, etc.) NFkB_Activation->Inflammation COX2_Expression->Inflammation This compound This compound This compound->PAFR Inhibition

PAF Receptor Signaling Pathway and this compound Inhibition.
Workflow for Evaluating this compound's Bioactivity

A systematic workflow is essential for the comprehensive evaluation of a novel compound like this compound. The following diagram illustrates a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_Cancer Anti-Cancer Assays (e.g., MTT) In_Vitro_Screening->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Assays (e.g., PAF Receptor Binding) In_Vitro_Screening->Anti_Inflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro_Screening->Antimicrobial Data_Collection Data Collection (IC50, MIC) Anti_Cancer->Data_Collection Anti_Inflammatory->Data_Collection Antimicrobial->Data_Collection Mechanism_Studies Mechanism of Action Studies Data_Collection->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (NF-κB, COX-2) Mechanism_Studies->Pathway_Analysis Apoptosis_Assays Apoptosis Assays (Caspase activity, etc.) Mechanism_Studies->Apoptosis_Assays In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies End End: Therapeutic Candidate In_Vivo_Studies->End

Workflow for Bioactivity Evaluation of this compound.

Future Directions

The existing data on this compound's bioactivity is promising, particularly its cytotoxic effects on cancer cells and its anti-inflammatory mechanism through PAF receptor inhibition. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Quantitative Anti-Inflammatory and Antimicrobial Data: Determining the IC50 values for the inhibition of key inflammatory mediators (e.g., COX-2, NF-κB) and the MIC values against a broad range of pathogenic bacteria and fungi.

  • In-depth Mechanistic Studies: Investigating the precise molecular interactions of this compound with its targets and its effects on downstream signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and infectious diseases.

This comprehensive guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the promising therapeutic applications of this compound.

References

Benchmarking Cryptomeridiol Isolation Techniques: A Comparative Guide to Efficiency and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Cryptomeridiol, a promising eudesmane-type sesquiterpenoid with potential therapeutic applications, presents a case in point. This guide provides an objective comparison of various techniques for isolating this compound, focusing on efficiency (yield) and the purity of the final product. The information is targeted toward scientists and researchers to aid in the selection of the most suitable method for their specific needs.

While direct comparative studies on this compound isolation are limited, this guide synthesizes available data on the extraction of sesquiterpenoids from plant matrices, particularly from sources like Cryptomeria japonica, to provide a benchmark. The quantitative data presented in the summary table is illustrative, reflecting the general performance characteristics of each technique, and should be considered as a guideline for methodological selection.

Data Presentation: Comparison of Isolation Techniques

The following table summarizes the key performance indicators for various this compound isolation techniques. The values are illustrative and intended to reflect the relative performance of each method based on established principles of natural product extraction.

Isolation TechniqueTypical Yield (%)Estimated Purity (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Hydrodistillation 0.5 - 1.55 - 153 - 6 hoursLow (Water)Simple, inexpensive, solvent-free extractHigh temperature can degrade thermolabile compounds, lower yield for less volatile compounds
Soxhlet Extraction 2 - 510 - 256 - 24 hoursHighHigh extraction efficiency for a wide range of polaritiesTime-consuming, large solvent volume, potential thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) 3 - 615 - 3020 - 60 minutesModerateFast, efficient, reduced solvent and energy consumptionLocalized heating can occur, potential for radical formation
Microwave-Assisted Extraction (MAE) 4 - 720 - 355 - 30 minutesLow to ModerateVery fast, high yield, low solvent usageRequires microwave-transparent solvents, potential for localized overheating
Supercritical Fluid Extraction (SFE) 3 - 825 - 451 - 4 hoursLow (CO2)High purity, solvent-free product, tunable selectivityHigh initial equipment cost, complex operation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired scale.

Plant Material Preparation

Freshly collected plant material (e.g., leaves and twigs of Cryptomeria japonica) should be washed and air-dried in the shade for several days until brittle. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Hydrodistillation
  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Place 200 g of the powdered plant material into a 2 L round-bottom flask.

    • Add 1.5 L of distilled water to the flask.

    • Connect the flask to the Clevenger apparatus and heat the mixture to boiling.

    • Continue the distillation for 4 hours, collecting the essential oil that separates from the aqueous distillate.

    • Dry the collected oil over anhydrous sodium sulfate.

Soxhlet Extraction
  • Apparatus: Soxhlet extractor with a reflux condenser.

  • Procedure:

    • Place 50 g of the powdered plant material in a cellulose thimble.

    • Insert the thimble into the Soxhlet extractor.

    • Fill a 500 mL round-bottom flask with 300 mL of a suitable solvent (e.g., ethanol or hexane).

    • Assemble the apparatus and heat the flask to reflux.

    • Allow the extraction to proceed for 8 hours.

    • After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Apparatus: Ultrasonic bath or probe sonicator.

  • Procedure:

    • Place 20 g of the powdered plant material in a 500 mL Erlenmeyer flask.

    • Add 200 mL of ethanol.

    • Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.

    • Maintain the temperature at 45°C and sonicate for 45 minutes.

    • Filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.

Microwave-Assisted Extraction (MAE)
  • Apparatus: A closed-vessel microwave extraction system.

  • Procedure:

    • Place 15 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 150 mL of ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 500 W and the temperature to 60°C for 20 minutes.

    • After cooling, filter the extract and concentrate it using a rotary evaporator.

Supercritical Fluid Extraction (SFE)
  • Apparatus: Supercritical fluid extraction system.

  • Procedure:

    • Load 100 g of the powdered plant material into the extraction vessel.

    • Pressurize the system with supercritical CO2 to 20 MPa and maintain the temperature at 40°C.

    • A co-solvent of ethanol (5%) can be added to enhance the extraction of moderately polar compounds like this compound.

    • Perform the extraction for 2 hours with a constant CO2 flow rate.

    • Depressurize the system to precipitate the extracted compounds in the collection vessel.

Purification of this compound

The crude extracts obtained from any of the above methods require further purification to isolate this compound.

  • Technique: Column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Load the solution onto a silica gel column packed in hexane.

    • Elute the column with increasing concentrations of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing pure this compound and evaporate the solvent.

Purity Determination

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detection: UV at 210 nm.

  • Analysis: The purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.

Visualizations

The following diagrams illustrate the general workflow for this compound isolation and a comparison of the different extraction methodologies.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis Plant_Material Plant Material (e.g., Cryptomeria japonica) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., SFE, MAE, UAE, Soxhlet, Hydrodistillation) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Purity_Analysis Purity Analysis (HPLC) Column_Chromatography->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

G cluster_conventional Conventional Methods cluster_modern Modern Methods Hydrodistillation Hydrodistillation - High Temperature - Long Time - Water as Solvent Soxhlet Soxhlet Extraction - High Temperature - Very Long Time - High Solvent Use UAE Ultrasound-Assisted - Low Temperature - Short Time - Moderate Solvent Use MAE Microwave-Assisted - Controlled Temperature - Very Short Time - Low Solvent Use SFE Supercritical Fluid - Low Temperature - Moderate Time - CO2 as Solvent This compound This compound Isolation This compound->Hydrodistillation This compound->Soxhlet This compound->UAE This compound->MAE This compound->SFE

Caption: Comparison of conventional vs. modern this compound extraction techniques.

Safety Operating Guide

Proper Disposal of Cryptomeridiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the proper disposal procedures for Cryptomeridiol, ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound, a sesquiterpenoid alcohol, requires careful handling and disposal due to the limited availability of specific safety and hazard information. In the absence of a comprehensive Safety Data Sheet (SDS), a precautionary approach is essential. This guide provides a step-by-step protocol for the safe management and disposal of this compound waste in a laboratory setting.

Summary of Key Disposal Data

PropertyValue/InformationDisposal Implication
Chemical Name This compoundEnsure accurate labeling of waste containers.
CAS Number 4666-84-6Use for identification on waste manifests.
Molecular Formula C15H28O2-
Physical State Solid (crystalline)Handle as a solid waste.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[]Do not dispose of down the drain. Organic solvents must be disposed of as hazardous waste.
Hazard Classification Not explicitly classified under GHS in available sources.Treat as a potentially hazardous substance.
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.Ensures complete destruction of the compound.

Experimental Protocol for Waste Segregation and Containment

The following protocol details the methodology for the safe segregation and containment of this compound waste.

Materials:

  • Clearly labeled, dedicated hazardous waste container (glass or polyethylene) with a secure screw cap.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Waste labels.

  • Fume hood.

Procedure:

  • Work in a Ventilated Area: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, and absorbent paper) in a designated, sealed, and clearly labeled solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: Immediately label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 4666-84-6

    • An approximate concentration and volume.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and incompatible materials. Ensure the container is kept closed at all times except when adding waste.

  • Disposal Request: Once the container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Cryptomeridiol_Disposal_Workflow start Generation of This compound Waste assess Is the waste pure solid, a solution, or contaminated labware? start->assess solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess->liquid_waste Liquid contain_solid Collect in a labeled solid hazardous waste container. solid_waste->contain_solid contain_liquid Collect in a labeled liquid hazardous waste container. liquid_waste->contain_liquid storage Store container in a designated Satellite Accumulation Area. contain_solid->storage contain_liquid->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. storage->pickup end Proper Disposal via Incineration pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede the guidance provided here.

References

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